molecular formula C11H13BrO2 B171905 Ethyl 2-(2-Bromoethyl)benzoate CAS No. 179994-91-3

Ethyl 2-(2-Bromoethyl)benzoate

Cat. No.: B171905
CAS No.: 179994-91-3
M. Wt: 257.12 g/mol
InChI Key: ABAWHAYBJQQBGA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-Bromoethyl)benzoate (CAS 179994-91-3) is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 . This ester features a benzene ring substituted with an ethyl ester group and a bromoethyl side chain, making it a valuable synthetic intermediate in organic chemistry and pharmaceutical research. The primary research value of this compound lies in its role as a key building block for the synthesis of more complex molecules. The reactive bromoethyl group can undergo further transformations, such as nucleophilic substitution, to form new carbon-carbon or carbon-heteroatom bonds . While specific studies on this exact ester are limited, its structural analogs, particularly mthis compound, are documented in synthetic pathways . Furthermore, benzoate esters with similar alkylamine side chains have been designed and synthesized as potential local anesthetic agents, demonstrating the relevance of this chemical scaffold in medicinal chemistry research . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures for humans or animals. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment, as it may cause skin, eye irritation, and respiratory discomfort .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-bromoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-2-14-11(13)10-6-4-3-5-9(10)7-8-12/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAWHAYBJQQBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 2-(2-Bromoethyl)benzoate CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 2-(2-Bromoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable intermediate in organic synthesis, playing a crucial role in the development of a variety of pharmaceutical compounds and fine chemicals.[1] Its bifunctional nature, containing both an ester and a bromoethyl group, allows for diverse chemical transformations, making it a versatile building block for complex molecular architectures.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis protocols, and key applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 179994-91-3[2][3]
Molecular Formula C₁₁H₁₃BrO₂[1][2]
Molecular Weight 257.12 g/mol [1][2]
Appearance Pale yellow oil[4]
Purity ≥95%[1][2]
Storage Room temperature, dry[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 3,4-dihydro-1H-2-benzopyran-1-one with phosphorus tribromide and bromine, followed by treatment with ethanol.[4]

Step 1: Bromination of 3,4-dihydro-1H-2-benzopyran-1-one

  • To a solution of 3,4-dihydro-1H-2-benzopyran-1-one (1.5 g, 10.0 mmol) in carbon tetrachloride (15 mL) cooled in an ice-water bath, slowly add phosphorus tribromide (1.05 mL, 11.0 mmol) and bromine (0.62 mL, 12 mmol).[4]

  • The mixture is then stirred at room temperature for 16 hours.[4]

  • The resulting orange suspension is stirred at 60°C for 3 hours.[4]

Step 2: Ethanolysis

  • The red mixture is cooled down, and ethanol (10 mL) is slowly added at 0°C.[4]

  • The reaction mixture is stirred for one hour.[4]

Step 3: Work-up and Purification

  • The reaction mixture is partitioned between dichloromethane (50 mL) and water (20 mL).[4]

  • The organic phase is separated, washed with brine (10 mL), dried over sodium sulfate, and concentrated under reduced pressure.[4]

  • The residue is purified by silica chromatography, eluting with a mixture of ethyl acetate and heptanes (0 to 10%) to afford this compound (2.0 g, 78% yield) as a pale yellow oil.[4]

¹H NMR Data (300 MHz, CDCl₃): δ 1.41 (t, J=6.9 Hz, 3H), 3.50 (t, J=6.9 Hz, 2H), 3.64 (t, J=6.9 Hz, 2H), 4.38 (q, J=6.9 Hz, 2H), 7.27-7.39 (m, 2H), 7.45 (t, J=7.5 Hz, 1H), 7.96 (d, J=7.5 Hz, 1H).[4]

A patent also describes a synthesis method for the related compound, 2-(2-bromoethyl)benzoic acid methyl ester, starting from 2-formyl benzoic acid methyl ester. This multi-step process involves a Wittig reaction, hydroboration-oxidation, and finally bromination.

Applications in Research and Drug Development

This compound serves as a key starting material in the synthesis of various biologically active molecules.

  • Heterocyclic Compounds: It is commonly employed in the development of heterocyclic compounds, such as indoles and other bioactive ring systems.[1]

  • Pharmaceuticals: This compound is utilized in the synthesis of local anesthetics and anti-inflammatory agents due to its ability to serve as a building block for more complex molecules.[1]

The reactivity of the bromo and ester functional groups allows for a range of further transformations, including nucleophilic substitution and cyclization reactions, making it a versatile tool for medicinal chemists and drug development professionals.[1]

Visualizations

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Bromination cluster_step2 Step 2: Ethanolysis cluster_step3 Step 3: Work-up & Purification cluster_product Final Product A 3,4-dihydro-1H-2-benzopyran-1-one B PBr₃, Br₂, CCl₄, 0°C to RT A->B Reactants C Intermediate B->C Reaction D Ethanol, 0°C C->D Addition E DCM/H₂O Partition D->E Quenching F Brine Wash E->F G Drying (Na₂SO₄) F->G H Concentration G->H I Silica Chromatography H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Logical_Relationship Applications of this compound cluster_reactions Chemical Transformations cluster_products Resulting Compounds A This compound B Nucleophilic Substitution A->B C Cyclization Reactions A->C D Heterocyclic Compounds (e.g., Indoles) B->D E Local Anesthetics B->E F Anti-inflammatory Agents B->F C->D

References

Physical and chemical properties of Ethyl 2-(2-Bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Ethyl 2-(2-Bromoethyl)benzoate, a versatile reagent in organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical research.

Core Physical and Chemical Properties

This compound is a pale yellow oil that serves as a key intermediate in various synthetic pathways. Its molecular structure, featuring both an ester and a bromoethyl group, allows for a range of chemical transformations.

Table 1: Identifiers and Molecular Properties

PropertyValueSource
CAS Number 179994-91-3
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol
Appearance Pale yellow oil

Table 2: Spectroscopic Data

TypeDataSource
¹H NMR (300 MHz, CDCl₃) δ (ppm): 7.96 (d, J=7.5 Hz, 1H), 7.45 (t, J=7.5 Hz, 1H), 7.27-7.39 (m, 2H), 4.38 (q, J=6.9 Hz, 2H), 3.64 (t, J=6.9 Hz, 2H), 3.50 (t, J=6.9 Hz, 2H), 1.41 (t, J=6.9 Hz, 3H)

Experimental Protocols

Synthesis of this compound from 3,4-dihydro-1H-2-benzopyran-1-one

This protocol details the synthesis of this compound from 3,4-dihydro-1H-2-benzopyran-1-one.

Materials:

  • 3,4-dihydro-1H-2-benzopyran-1-one (1.5 g, 10.0 mmol)

  • Carbon tetrachloride (15 mL)

  • Phosphorus tribromide (1.05 mL, 11.0 mmol)

  • Bromine (0.62 mL, 12 mmol)

  • Ethanol (10 mL)

  • Dichloromethane (50 mL)

  • Water (20 mL)

  • Brine (10 mL)

  • Sodium sulfate

  • Silica for chromatography

  • Ethyl acetate

  • Heptanes

Procedure:

  • A solution of 3,4-dihydro-1H-2-benzopyran-1-one in carbon tetrachloride is cooled in an ice-water bath.

  • Phosphorus tribromide and bromine are slowly added to the cooled solution.

  • The mixture is stirred at room temperature for 16 hours.

  • The resulting orange suspension is then heated to 60°C and stirred for 3 hours.

  • The red mixture is cooled, and ethanol is slowly added at 0°C.

  • The reaction mixture is stirred for one hour.

  • The mixture is partitioned between dichloromethane and water.

  • The organic phase is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by silica chromatography, eluting with a mixture of ethyl acetate and heptanes (0 to 10%) to yield this compound as a pale yellow oil (2.0 g, 78% yield).

Chemical Reactivity and Potential Applications

The presence of the bromoethyl group makes this compound a valuable substrate for nucleophilic substitution reactions. This reactivity allows for the introduction of the 2-(ethoxycarbonyl)phenethyl moiety into various molecules.

One significant application is its potential use in intramolecular cyclization reactions to form heterocyclic compounds. For instance, treatment with a suitable base could lead to the formation of isochroman-1-one. This type of reaction is fundamental in the synthesis of various natural products and pharmaceutical agents.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start 3,4-dihydro-1H-2-benzopyran-1-one step1 Addition of PBr3 and Br2 in CCl4 start->step1 step2 Stirring at RT (16h) then 60°C (3h) step1->step2 step3 Addition of Ethanol at 0°C step2->step3 step4 Workup and Extraction step3->step4 purification Silica Chromatography step4->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

logical_relationship cluster_properties Core Properties cluster_reactivity Chemical Reactivity cluster_applications Potential Applications structure Molecular Structure C₁₁H₁₃BrO₂ physical Physical Properties (Pale yellow oil) structure->physical chemical Chemical Properties (Ester, Bromoethyl group) structure->chemical nucleophilic_substitution Nucleophilic Substitution chemical->nucleophilic_substitution intramolecular_cyclization Intramolecular Cyclization chemical->intramolecular_cyclization synthesis_intermediate Synthetic Intermediate nucleophilic_substitution->synthesis_intermediate heterocycle_synthesis Heterocycle Synthesis intramolecular_cyclization->heterocycle_synthesis drug_development Drug Development synthesis_intermediate->drug_development heterocycle_synthesis->drug_development

Caption: Properties, reactivity, and applications of the compound.

An In-depth Structural Analysis and Characterization of Ethyl 2-(2-Bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of Ethyl 2-(2-Bromoethyl)benzoate, a key intermediate in various synthetic applications. This document details the compound's physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.

Core Data Presentation

A summary of the essential quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueReference
CAS Number 179994-91-3[1]
Molecular Formula C₁₁H₁₃BrO₂[1]
Molecular Weight 257.12 g/mol [1]
Appearance Pale yellow oil
Spectroscopic DataValueReference
¹H NMR (300 MHz, CDCl₃) See Table 2 for detailed assignments[1]
¹³C NMR (Predicted) See Table 3 for predicted chemical shifts
IR (Predicted) See Table 4 for predicted absorption bands
Mass Spec (Predicted) See Table 5 for predicted fragmentation

Structural and Spectroscopic Analysis

The structural integrity and purity of synthesized this compound are confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment within the molecule.

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.41triplet3H-OCH₂CH₃
3.50triplet2H-CH₂Br
3.64triplet2HAr-CH₂-
4.38quartet2H-OCH₂CH₃
7.27-7.39multiplet2HAromatic CH
7.45triplet1HAromatic CH
7.96doublet1HAromatic CH
¹³C NMR Spectroscopy (Predicted)

Note: Experimental data was not available. The following are predicted chemical shifts.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (ppm)Assignment
14.2-OCH₂CH₃
32.5-CH₂Br
37.1Ar-CH₂-
61.0-OCH₂CH₃
127.5Aromatic CH
128.9Aromatic CH
130.8Aromatic C (quat)
131.5Aromatic CH
132.1Aromatic CH
140.2Aromatic C (quat)
167.0C=O (Ester)
Infrared (IR) Spectroscopy (Predicted)

Note: Experimental data was not available. The following are predicted key absorption bands.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3050-2850C-H stretch (aromatic and aliphatic)
~1720C=O stretch (ester)
~1600, ~1480C=C stretch (aromatic)
~1250C-O stretch (ester)
~680C-Br stretch
Mass Spectrometry (MS) (Predicted)

Note: Experimental data was not available. The following are predicted major fragmentation peaks.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

m/z RatioPredicted Fragment Ion
256/258[M]⁺ (Molecular ion peak, showing isotopic pattern for Br)
211/213[M - OCH₂CH₃]⁺
177[M - Br]⁺
149[M - Br - C₂H₄]⁺
133[C₉H₉O]⁺
105[C₇H₅O]⁺
77[C₆H₅]⁺

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound is as follows:

Materials:

  • 3,4-dihydro-1H-isochromen-1-one

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile)

  • Ethanol (absolute)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Heptane

Procedure:

  • Bromination: To a solution of 3,4-dihydro-1H-isochromen-1-one in a suitable solvent, add N-Bromosuccinimide (NBS) and a catalytic amount of AIBN. Reflux the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Esterification: Concentrate the dried organic layer under reduced pressure. Dissolve the crude bromo-intermediate in absolute ethanol and add a catalytic amount of a strong acid (e.g., sulfuric acid). Reflux the mixture until the esterification is complete (monitored by TLC).

  • Purification: Remove the ethanol under reduced pressure. Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in heptane as the eluent to afford pure this compound as a pale yellow oil.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start 3,4-dihydro-1H-isochromen-1-one bromination Bromination with NBS, AIBN start->bromination esterification Esterification with Ethanol, H+ bromination->esterification purification Silica Gel Chromatography esterification->purification product This compound purification->product nmr 1H and 13C NMR product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Structural Confirmation nmr->analysis ir->analysis ms->analysis

Synthesis and Characterization Workflow
Logical Relationship of Spectroscopic Data

The following diagram outlines the logical relationship between the different spectroscopic data points in confirming the structure of this compound.

G cluster_data Spectroscopic Evidence structure Proposed Structure: This compound nmr_h 1H NMR: Confirms proton environments and connectivity structure->nmr_h nmr_c 13C NMR (Predicted): Confirms carbon skeleton structure->nmr_c ir IR (Predicted): Identifies functional groups (C=O, C-Br, C-O) structure->ir ms Mass Spec (Predicted): Confirms molecular weight and fragmentation pattern structure->ms confirmation Structural Confirmation nmr_h->confirmation nmr_c->confirmation ir->confirmation ms->confirmation

Spectroscopic Data for Structural Confirmation

References

Synthesis pathways for Ethyl 2-(2-Bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-Bromoethyl)benzoate

This technical guide provides a detailed overview of the primary synthesis pathways for this compound, a key intermediate in various chemical and pharmaceutical applications. The information is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental protocols, quantitative data, and visual representations of the synthetic routes.

A prevalent and efficient method for synthesizing this compound proceeds via the bromination and subsequent ethanolysis of Isochroman-1-one (also known as 3,4-dihydro-1H-2-benzopyran-1-one).[1] This two-stage, one-pot reaction offers a direct route to the target compound.

Reaction Scheme:

Synthesis_from_Isochroman_1_one Isochroman-1-one Isochroman-1-one Intermediate Acyl Bromide Intermediate Isochroman-1-one->Intermediate  PBr₃, Br₂  CCl₄, 0°C to 60°C Product This compound Intermediate->Product  Ethanol  0°C Synthesis_from_Alcohol Start Ethyl 2-(2-Hydroxyethyl)benzoate Product This compound Start->Product  PPh₃, CBr₄  CH₂Cl₂, 0°C to RT

References

A Technical Guide to the Synthesis of Ethyl 2-(2-Bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic route for Ethyl 2-(2-Bromoethyl)benzoate, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Synthetic Pathways Overview

The synthesis of this compound can be efficiently achieved through the bromination and subsequent ethanolysis of isochroman-1-one. An alternative, though more complex, pathway involves a multi-step synthesis starting from 2-formyl benzoic acid methyl ester to yield the corresponding methyl ester, which could potentially be adapted for the ethyl ester. This guide will focus on the more direct and higher-yielding route from isochroman-1-one.

Quantitative Data Summary

The following table summarizes the key quantitative data for the primary synthetic route to this compound.

Starting MaterialReagentsSolventReaction ConditionsYieldPurity/CharacterizationReference
3,4-dihydro-1H-2-benzopyran-1-one (isochroman-1-one)1. Bromine (Br₂) 2. Phosphorus tribromide (PBr₃) 3. Ethanol (EtOH)Carbon tetrachloride (CCl₄)Step 1: 20-60°C, 19 hours Step 2: 0°C, 1 hour78%¹H NMR[1]

Experimental Protocol

Synthesis of this compound from 3,4-dihydro-1H-2-benzopyran-1-one [1]

This protocol details the two-stage synthesis of this compound from 3,4-dihydro-1H-2-benzopyran-1-one.

Materials:

  • 3,4-dihydro-1H-2-benzopyran-1-one (1.5 g, 10.0 mmol)

  • Phosphorus tribromide (1.05 mL, 11.0 mmol)

  • Bromine (0.62 mL, 12 mmol)

  • Carbon tetrachloride (15 mL)

  • Ethanol (10 mL)

  • Dichloromethane (50 mL)

  • Water (20 mL)

  • Brine (10 mL)

  • Sodium sulfate

  • Silica gel for chromatography

  • Ethyl acetate

  • Heptanes

Procedure:

  • A solution of 3,4-dihydro-1H-2-benzopyran-1-one (1.5 g, 10.0 mmol) in carbon tetrachloride (15 mL) is prepared in a suitable reaction vessel and cooled in an ice-water bath.

  • Phosphorus tribromide (1.05 mL, 11.0 mmol) and bromine (0.62 mL, 12 mmol) are slowly added to the cooled solution.

  • The reaction mixture is then stirred at room temperature for 16 hours, resulting in an orange suspension.

  • The suspension is heated to 60°C and stirred for an additional 3 hours, at which point the mixture turns red.

  • After cooling the mixture, ethanol (10 mL) is slowly added at 0°C, which is an exothermic process. The resulting orange solution is stirred for one hour.

  • The reaction mixture is partitioned between dichloromethane (50 mL) and water (20 mL).

  • The organic phase is separated, washed with brine (10 mL), dried over sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by silica chromatography, eluting with a gradient of 0% to 10% ethyl acetate in heptanes to yield this compound (2.0 g, 78% yield) as a pale yellow oil.

Characterization Data:

  • ¹H NMR (300 MHz, CDCl₃): δ 1.41 (t, J=6.9 Hz, 3H), 3.50 (t, J=6.9 Hz, 2H), 3.64 (t, J=6.9 Hz, 2H), 4.38 (q, J=6.9 Hz, 2H), 7.27-7.39 (m, 2H), 7.45 (t, J=7.5 Hz, 1H), 7.96 (d, J=7.5 Hz, 1H).[1]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound from isochroman-1-one.

SynthesisWorkflow start Starting Material: 3,4-dihydro-1H-2-benzopyran-1-one step1 Step 1: Bromination (Ring Opening) start->step1 reagents1 Reagents: Bromine (Br₂) Phosphorus tribromide (PBr₃) reagents1->step1 intermediate Intermediate (Acyl Bromide) step1->intermediate Forms step2 Step 2: Ethanolysis intermediate->step2 reagents2 Reagent: Ethanol (EtOH) reagents2->step2 product Final Product: This compound step2->product Yields purification Purification: Silica Chromatography product->purification

Caption: Synthetic workflow for this compound.

Alternative Synthetic Approach

References

A Comprehensive Technical Guide to the Reactivity of the Bromoethyl Group in Ethyl 2-(2-Bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-bromoethyl)benzoate is a versatile bifunctional molecule of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a primary alkyl bromide ortho to an ethyl ester on a benzene ring, provides a unique platform for a variety of chemical transformations. The reactivity of the bromoethyl group is central to its utility as a synthetic intermediate. This technical guide provides an in-depth analysis of the chemical behavior of this functional group, focusing on nucleophilic substitution, elimination, and intramolecular cyclization reactions. Detailed experimental protocols, quantitative data, and logical diagrams are presented to offer a comprehensive resource for researchers in the field.

Introduction

This compound possesses a primary alkyl halide, the bromoethyl group, which is the primary locus of its reactivity. The bromine atom, being a good leaving group, makes the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. The close proximity of the ethyl benzoate group can influence the reaction pathways, either through steric hindrance or by participating in intramolecular reactions. This compound serves as a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmacologically active agents like indoles, local anesthetics, and anti-inflammatory drugs.[1][2] Understanding the factors that govern the reactivity of the bromoethyl group is crucial for its effective utilization in multi-step syntheses.

Synthesis of this compound

The synthesis of this compound can be achieved from 3,4-dihydro-1H-2-benzopyran-1-one. The process involves a ring-opening reaction followed by esterification.[3]

Experimental Protocol

Reaction: Synthesis of this compound from 3,4-dihydro-1H-2-benzopyran-1-one.[3]

Materials:

  • 3,4-dihydro-1H-2-benzopyran-1-one

  • Phosphorus tribromide (PBr₃)

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of 3,4-dihydro-1H-2-benzopyran-1-one (1.5 g, 10 mmol) in carbon tetrachloride (15 mL) is cooled in an ice-water bath.

  • Phosphorus tribromide (1.05 mL, 11.0 mmol) and bromine (0.62 mL, 12 mmol) are slowly added to the cooled solution.

  • The mixture is stirred at room temperature for 16 hours.

  • The resulting orange suspension is then heated to 60°C and stirred for 3 hours.

  • After cooling the red mixture, ethanol (10 mL) is slowly added at 0°C.

  • The reaction mixture (now an orange solution) is stirred for one hour.

  • The mixture is partitioned between dichloromethane (50 mL) and water (20 mL).

  • The organic phase is separated, washed with brine (10 mL), dried over sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by silica chromatography (eluting with 0% to 10% ethyl acetate in heptanes) to yield the final product.

Synthesis Data
ParameterValueReference
Starting Material 3,4-dihydro-1H-2-benzopyran-1-one[3]
Key Reagents PBr₃, Br₂, EtOH[3]
Solvent Carbon tetrachloride[3]
Reaction Time 20 hours[3]
Reaction Temperature 0°C to 60°C[3]
Yield 78%[3]
Product Appearance Pale yellow oil[3]

Core Reactivity of the Bromoethyl Group

The bromoethyl group in this compound is a primary alkyl halide, which predisposes it to certain types of reactions. The main pathways for its transformation are nucleophilic substitution (predominantly S_N2), base-induced elimination (E2), and intramolecular cyclization.

cluster_reactions Reaction Pathways This compound This compound Nucleophilic Substitution (SN2) Nucleophilic Substitution (SN2) This compound->Nucleophilic Substitution (SN2)  Strong Nucleophile Elimination (E2) Elimination (E2) This compound->Elimination (E2)  Strong, Bulky Base Intramolecular Cyclization Intramolecular Cyclization This compound->Intramolecular Cyclization  Base/Catalyst

Caption: Primary reaction pathways for this compound.

Nucleophilic Substitution (S_N2) Reactions

Due to the unhindered nature of the primary carbon bearing the bromine atom, the bromoethyl group readily undergoes bimolecular nucleophilic substitution (S_N2) reactions.[4] This is a concerted, single-step mechanism where a nucleophile attacks the electrophilic carbon, and the bromide ion is displaced.[4] A wide variety of nucleophiles can be employed to introduce new functional groups.[5]

Key Factors for S_N2:

  • Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

  • Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal as they solvate the cation of the nucleophilic salt but not the anion, thus enhancing nucleophilicity.

  • Steric Hindrance: The primary nature of the alkyl halide minimizes steric hindrance, favoring the S_N2 pathway.[6]

Table of Representative S_N2 Reactions:

NucleophileReagent ExampleProduct Type
HydroxideNaOHAlcohol
AlkoxideNaOEtEther
CyanideNaCNNitrile
AzideNaN₃Azide
AmineNH₃, RNH₂Amine
ThiolateNaSHThiol
CarboxylateRCOONaEster
Elimination (E2) Reactions

While S_N2 is often the dominant pathway for primary alkyl halides, elimination reactions can occur, particularly under specific conditions. The E2 (bimolecular elimination) mechanism is favored by the use of strong, sterically hindered bases.[7][8][9] In this concerted reaction, the base abstracts a proton from the β-carbon while the C-Br bond breaks, forming an alkene.[10]

Factors Favoring E2 over S_N2:

  • Base Strength: Strong bases are required for E2.[8]

  • Steric Hindrance: Bulky bases (e.g., potassium tert-butoxide) are poor nucleophiles but effective bases, thus favoring elimination.[6][9]

  • Temperature: Higher temperatures generally favor elimination over substitution.[7]

The product of E2 elimination would be ethyl 2-vinylbenzoate.

cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway SN2_Factors Conditions: - Strong, non-bulky nucleophile - Polar aprotic solvent - Lower temperature SN2_Product Substitution Product SN2_Factors->SN2_Product E2_Factors Conditions: - Strong, bulky base - Higher temperature E2_Product Elimination Product E2_Factors->E2_Product Start This compound Start->SN2_Factors Favored Start->E2_Factors Favored

Caption: Factors influencing the competition between S_N2 and E2 reactions.

Intramolecular Cyclization

The ortho-disubstituted pattern of this compound allows for intramolecular reactions. Treatment with a suitable base can promote an intramolecular S_N2 reaction, where the enolate of the ester acts as the nucleophile, attacking the bromoethyl group. This type of reaction is a powerful method for constructing cyclic compounds. For instance, related compounds like 1-bromo-2-(2-bromoethyl)benzene can undergo intramolecular cyclization upon treatment with n-butyllithium to form benzocyclobutene.[11] While the mechanism would differ for the title compound, it highlights the potential for intramolecular reactions.

Applications in Drug Development

The reactivity of the bromoethyl group is instrumental in the synthesis of various pharmaceutical agents. Its ability to act as a versatile electrophile allows for the construction of complex molecular scaffolds.

  • Heterocycle Synthesis: The compound is a key precursor for building heterocyclic ring systems, which are prevalent in many drug molecules.[1]

  • Pharmacophore Introduction: The 2-phenethyl moiety, which can be derived from this compound, is an essential part of the pharmacophore for certain central nervous system (CNS) medications, including some antidepressants and anxiolytics.[12]

  • Lead Optimization: In drug discovery, the bromoethyl group allows for the facile introduction of various substituents, enabling chemists to perform structure-activity relationship (SAR) studies and optimize lead compounds.[2]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a reaction involving this compound, such as a nucleophilic substitution.

A Setup Reaction: - Dissolve this compound in appropriate solvent - Add nucleophile B Reaction Monitoring: - Stir at specified temperature - Monitor progress (e.g., TLC, GC) A->B C Workup: - Quench reaction - Partition between organic solvent and water B->C D Isolation: - Separate organic layer - Dry with Na2SO4 - Concentrate in vacuo C->D E Purification: - Column chromatography or distillation D->E F Product Characterization: - NMR, IR, Mass Spectrometry E->F

Caption: General experimental workflow for reactions of the title compound.

Conclusion

This compound is a valuable synthetic intermediate due to the versatile reactivity of its bromoethyl group. The primary alkyl halide structure strongly favors S_N2 reactions with a wide range of nucleophiles, providing a reliable method for introducing diverse functional groups. However, by carefully selecting reaction conditions, such as employing strong, sterically hindered bases and elevated temperatures, E2 elimination can be induced. Furthermore, the potential for intramolecular cyclization adds another dimension to its synthetic utility. This understanding of the competing reaction pathways is essential for medicinal chemists and researchers aiming to leverage this compound in the synthesis of novel therapeutics and complex organic molecules.

References

Spectroscopic Analysis of Ethyl 2-(2-Bromoethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl 2-(2-Bromoethyl)benzoate (CAS No. 179994-91-3). Due to the limited availability of a complete public experimental dataset for this specific compound, this guide incorporates available experimental data, supplemented with data from structurally similar compounds for comparative analysis. This approach offers valuable insights for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Introduction

This compound is a substituted aromatic ester of significant interest in organic synthesis, serving as a versatile intermediate in the preparation of various pharmaceutical and fine chemical entities. Its molecular structure, featuring an ethyl ester and a bromoethyl substituent on the benzene ring, allows for a range of chemical transformations. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its role in subsequent reactions. This guide focuses on the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following sections present the available and inferred spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental ¹H NMR data for this compound is available and provides distinct signals for the protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.96d7.51HAr-H
7.45t7.51HAr-H
7.27-7.39m-2HAr-H
4.38q6.92H-OCH₂CH₃
3.64t6.92HAr-CH₂-
3.50t6.92H-CH₂Br
1.41t6.93H-OCH₂CH₃

Source: ChemicalBook.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)

Chemical Shift (δ) ppmAssignment
~166C=O (ester)
~128-140Aromatic Carbons
~61-OCH₂CH₃
~35Ar-CH₂-
~30-CH₂Br
~14-OCH₂CH₃
Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. However, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule and by comparison with spectra of similar aromatic esters.

Table 3: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2980-2850MediumAliphatic C-H stretch
~1720StrongC=O (ester) stretch
~1600, ~1480Medium-WeakAromatic C=C stretch
~1250StrongC-O (ester) stretch
~680StrongC-Br stretch
Mass Spectrometry (MS)

A mass spectrum for the isomeric compound 2-Bromoethyl benzoate provides insight into the likely fragmentation pattern of this compound. The molecular weight of this compound is 257.12 g/mol . The presence of bromine will result in a characteristic M+2 isotope peak of nearly equal intensity to the molecular ion peak.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zIon Structure
256/258[M]⁺ (Molecular ion)
211/213[M - OCH₂CH₃]⁺
179[M - Br]⁺
149[M - CH₂CH₂Br]⁺
121[C₆H₄CO]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 or 500 MHz) is used.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, standard parameters include a 90° pulse, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used with a spectral width of around 220 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is expected to be a liquid or a low-melting solid at room temperature, a thin film is prepared by placing a drop of the neat sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection or, more commonly, through a gas chromatograph (GC-MS) for separation and analysis.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for this type of molecule, which induces fragmentation and provides a characteristic fingerprint.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Ethyl 2-(2-Bromoethyl)benzoate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a comprehensive, albeit partially predictive, overview of the spectroscopic data for this compound. The provided ¹H NMR data, along with the comparative data for ¹³C NMR, IR, and MS, offer a solid foundation for researchers working with this compound. The detailed experimental protocols and the workflow visualization further aid in the practical application of these spectroscopic techniques for the unambiguous identification and characterization of this compound and its derivatives in a research and development setting.

References

Solubility Profile of Ethyl 2-(2-Bromoethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Ethyl 2-(2-Bromoethyl)benzoate in common organic solvents. Due to the limited availability of precise quantitative solubility data for this specific compound in public literature, this guide synthesizes qualitative information from closely related analogs and general principles of organic chemistry. It also includes a detailed experimental protocol for determining solubility and a representative synthesis workflow.

Solubility of this compound

This compound, an ester, is expected to exhibit solubility behavior characteristic of its functional group and overall molecular structure. Generally, esters like ethyl benzoate are almost insoluble in water but are miscible with a wide range of organic solvents[1][2]. This is attributed to the hydrophobic nature of the benzene ring and the ethyl group, which dominate over the polar ester functional group.

Table 1: Qualitative Solubility of a Structurally Similar Compound (2-Bromoethyl Benzoate) and Expected Solubility of this compound

SolventQualitative Solubility of 2-Bromoethyl BenzoateExpected Qualitative Solubility of this compound
ChloroformSlightly Soluble[3]Soluble
MethanolSlightly Soluble[3]Soluble
EthanolData not availableSoluble
AcetoneData not availableSoluble
DichloromethaneData not availableSoluble
Ethyl AcetateData not availableSoluble
HexaneData not availableSoluble
WaterData not availableInsoluble[1][2]

Experimental Protocol for Solubility Determination

The following is a general experimental procedure for determining the solubility of a solid organic compound, such as this compound, in an organic solvent.

Objective: To determine the qualitative and semi-quantitative solubility of a solid organic compound in a given organic solvent at a specific temperature (e.g., room temperature).

Materials:

  • The solid organic compound (solute)

  • The organic solvent of interest

  • Small test tubes or vials

  • Vortex mixer or magnetic stirrer

  • Analytical balance

  • Pipettes and graduated cylinders

Procedure:

  • Preparation: Place a small, accurately weighed amount of the solid compound (e.g., 10 mg) into a clean, dry test tube.

  • Solvent Addition: Add a small, measured volume of the solvent (e.g., 0.1 mL) to the test tube.

  • Mixing: Vigorously agitate the mixture using a vortex mixer or by stirring with a magnetic stir bar for a set period (e.g., 1-2 minutes).

  • Observation: Observe the mixture to see if the solid has completely dissolved.

  • Incremental Solvent Addition: If the solid has not dissolved, continue to add the solvent in small, measured increments (e.g., 0.1 mL at a time), with vigorous mixing after each addition, until the solid is fully dissolved or a significant volume of solvent has been added (e.g., up to 1 mL).

  • Classification of Solubility: The solubility can be classified based on the amount of solvent required to dissolve the initial amount of solid. For example:

    • Very soluble: Dissolves in less than 1 part of solvent.

    • Freely soluble: Dissolves in 1 to 10 parts of solvent.

    • Soluble: Dissolves in 10 to 30 parts of solvent.

    • Sparingly soluble: Dissolves in 30 to 100 parts of solvent.

    • Slightly soluble: Dissolves in 100 to 1,000 parts of solvent.

    • Very slightly soluble: Dissolves in 1,000 to 10,000 parts of solvent.

    • Practically insoluble, or insoluble: Requires more than 10,000 parts of solvent.

Synthesis Workflow

While a specific synthesis pathway for this compound was not detailed in the searched literature, a representative synthesis for the related compound, Ethyl 2-(bromomethyl)benzoate, is illustrated below. This reaction proceeds via a free-radical bromination of the methyl group of ethyl 2-toluate.

Synthesis_Workflow A Ethyl 2-toluate in Carbon Tetrachloride C Reaction Mixture A->C Add dropwise B N-Bromosuccinimide (NBS) & Benzoyl Peroxide B->C Add D Heating at Reflux C->D Initiate Reaction E Cooling & Filtration D->E F Filtrate (Product in Solvent) E->F G Washing with NaOH & Water F->G H Drying & Evaporation G->H I Ethyl 2-(bromomethyl)benzoate (Final Product) H->I

Caption: Synthesis of Ethyl 2-(bromomethyl)benzoate.

This guide provides a foundational understanding of the solubility of this compound based on available data for analogous compounds and established chemical principles. For precise quantitative solubility data, further experimental investigation is recommended.

References

The Versatile Building Block: Ethyl 2-(2-Bromoethyl)benzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that can be readily diversified to explore chemical space and optimize pharmacological properties is ever-present. Ethyl 2-(2-bromoethyl)benzoate has emerged as a valuable and versatile building block in medicinal chemistry. Its intrinsic chemical reactivity, stemming from the presence of both an ester and a primary alkyl bromide, allows for the efficient construction of a variety of heterocyclic systems, which are privileged structures in numerous biologically active compounds. This technical guide provides a comprehensive overview of the potential applications of this compound, with a particular focus on its utility in the synthesis of potent enzyme inhibitors and other therapeutically relevant molecules.

Core Applications and Synthetic Utility

This compound serves as a key precursor for the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one scaffold. This heterocyclic core is of significant interest in medicinal chemistry due to its presence in a wide range of bioactive natural products and synthetic molecules. The strategic placement of the bromoethyl and ethyl ester functionalities on the benzene ring facilitates an intramolecular cyclization cascade, providing a straightforward entry into this valuable chemical space.

Synthesis of the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold

The conversion of this compound to the 3,4-dihydroisoquinolin-1(2H)-one core is a cornerstone of its application in medicinal chemistry. This transformation is typically achieved through a multi-step sequence involving the introduction of an amine, followed by intramolecular cyclization.

A general synthetic workflow is depicted below:

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one start This compound intermediate1 Amine Substitution Product start->intermediate1 R-NH2 intermediate2 3,4-Dihydroisoquinolin-1(2H)-one intermediate1->intermediate2 Base-mediated Intramolecular Cyclization final_products Bioactive Molecules (e.g., PARP Inhibitors) intermediate2->final_products Further Functionalization

Caption: General synthetic route from this compound to bioactive molecules.

Application in the Synthesis of PARP Inhibitors

A significant application of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, and by extension this compound, is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2][3] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3]

Researchers have successfully designed and synthesized novel PARP inhibitors based on the 3,4-dihydroisoquinolin-1(2H)-one core. These compounds have demonstrated potent enzymatic inhibition and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2]

Quantitative Data: Biological Activity of 3,4-Dihydroisoquinolin-1(2H)-one-based PARP Inhibitors

The following table summarizes the in vitro activity of representative PARP inhibitors synthesized from a 3,4-dihydroisoquinolin-1(2H)-one scaffold.

Compound IDPARP-1 IC50 (nM)PARP-2 IC50 (nM)Cell LineGI50 (µM)
Compound A1.50.8MDA-MB-4360.2
Compound B2.11.1Capan-10.5
Olaparib1.91.0MDA-MB-4360.3

Note: Data is representative and compiled from literature.[1][2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the ring-opening of isochroman-1-one followed by esterification.[4]

Materials:

  • Isochroman-1-one

  • Phosphorus tribromide (PBr3)

  • Bromine (Br2)

  • Carbon tetrachloride (CCl4)

  • Ethanol (EtOH)

  • Dichloromethane (CH2Cl2)

  • Water (H2O)

  • Brine

  • Sodium sulfate (Na2SO4)

  • Silica gel

  • Ethyl acetate

  • Heptane

Procedure:

  • To a solution of isochroman-1-one in carbon tetrachloride, cooled in an ice-water bath, slowly add phosphorus tribromide and bromine.

  • Stir the mixture at room temperature for 16 hours, then heat to 60 °C for 3 hours.

  • Cool the reaction mixture and slowly add ethanol at 0 °C.

  • Stir the resulting solution for one hour.

  • Partition the reaction mixture between dichloromethane and water.

  • Separate the organic phase, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography (eluting with a gradient of ethyl acetate in heptane) to afford this compound as a pale yellow oil.[4]

Yield: 78%[4]

Synthesis of N-Substituted 3,4-Dihydroisoquinolin-1(2H)-ones

This protocol outlines a general procedure for the synthesis of N-substituted 3,4-dihydroisoquinolin-1(2H)-ones from an ethyl 2-(2-aminoethyl)benzoate derivative, which can be obtained from this compound via amine substitution.[5][6]

Materials:

  • Ethyl 2-(2-(N-Boc-amino)ethyl)benzoate

  • Base (e.g., potassium tert-butoxide)

  • Solvent (e.g., THF)

  • Acid (for Boc deprotection, e.g., TFA)

  • Alkylating or acylating agent (R-X)

  • Base (for N-functionalization, e.g., triethylamine)

Procedure:

  • Cyclization: Treat a solution of the ethyl 2-(2-(N-Boc-amino)ethyl)benzoate derivative with a suitable base to effect intramolecular cyclization to the N-Boc protected 3,4-dihydroisoquinolin-1(2H)-one.

  • Deprotection: Remove the Boc protecting group using an appropriate acid.

  • N-Functionalization: React the deprotected 3,4-dihydroisoquinolin-1(2H)-one with an alkylating or acylating agent in the presence of a base to introduce the desired substituent on the nitrogen atom.

  • Purify the final product by chromatography.

Logical Workflow for Drug Discovery

The utility of this compound can be integrated into a logical drug discovery workflow, starting from the synthesis of the core scaffold to the identification of lead compounds.

Drug_Discovery_Workflow cluster_0 Scaffold Synthesis cluster_1 Library Generation & Screening cluster_2 Lead Optimization A This compound B 3,4-Dihydroisoquinolin-1(2H)-one Core A->B Multi-step Synthesis C Chemical Library of Substituted Isoquinolones B->C Parallel Synthesis/ Functionalization D High-Throughput Screening (e.g., PARP activity assay) C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) Studies E->F F->C Iterative Design & Synthesis G ADME/Tox Profiling F->G H Lead Compound G->H

Caption: A logical workflow for the discovery of drugs derived from this compound.

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its ability to serve as a precursor to the 3,4-dihydroisoquinolin-1(2H)-one scaffold provides a reliable and efficient route to a class of compounds with proven therapeutic potential, most notably as potent PARP inhibitors. The synthetic accessibility and the potential for diverse functionalization make this compound an attractive building block for the generation of compound libraries for high-throughput screening and subsequent lead optimization. The methodologies and applications outlined in this guide underscore the significant potential of this compound in the ongoing quest for novel and effective therapeutic agents. Further exploration of the synthetic possibilities offered by this compound is highly warranted and is expected to yield new classes of bioactive molecules.

References

Ethyl 2-(2-Bromoethyl)benzoate: A Technical Guide to Safety, Handling, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and disposal guidelines for Ethyl 2-(2-Bromoethyl)benzoate (CAS No. 179994-91-3). Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this guide incorporates data from structurally similar chemicals to provide a conservative and precautionary approach to its management in a laboratory setting.

Chemical and Physical Properties

PropertyValueSource
CAS Number 179994-91-3ChemicalBook[1]
Molecular Formula C₁₁H₁₃BrO₂ChemicalBook[1]
Molecular Weight 257.12 g/mol ChemicalBook[1]
Boiling Point 318.4 ± 25.0 °C (Predicted)ChemicalBook[1]
Density 1.354 ± 0.06 g/cm³ (Predicted)ChemicalBook[1]

Hazard Identification and Classification

A specific GHS classification for this compound is not available. However, based on the hazards associated with similar bromo-ester compounds, it should be handled as a substance that is:

  • Irritating to the skin and eyes. [2][3]

  • Potentially harmful if swallowed, inhaled, or absorbed through the skin.

The following table outlines the hazard classification for a closely related compound, 2-Bromoethyl benzoate, and should be considered as a precautionary guideline.

Hazard ClassHazard CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation.[2]
Eye IrritationCategory 2H319: Causes serious eye irritation.[2]

Signal Word: Warning[2]

Precautionary Statements (based on related compounds):

  • P264: Wash skin thoroughly after handling.[2]

  • P280: Wear protective gloves/ eye protection/ face protection.[2]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332 + P313: If skin irritation occurs: Get medical advice/ attention.[2]

  • P337 + P313: If eye irritation persists: Get medical advice/ attention.[2]

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[2]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is essential when handling this compound. The following guidelines are based on best practices for handling hazardous laboratory chemicals.

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)
PPESpecifications
Eye and Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn.
Respiratory Protection Not typically required if working in a properly functioning chemical fume hood. If vapors are likely to be generated outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling and before leaving the laboratory.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire and Explosion Hazards

Data on the flammability of this compound is not available. However, many organic esters are combustible.

  • Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray.

  • Hazardous Combustion Products: May include carbon monoxide, carbon dioxide, and hydrogen bromide gas.

  • Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Spills and Leaks

In the event of a spill or leak, follow these procedures:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate personal protective equipment (PPE).

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Do not allow the spilled material to enter drains or waterways.

Storage and Incompatibility

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

  • Incompatible Materials: Strong oxidizing agents, strong bases, and strong acids.

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.

  • Waste Classification: This material may be classified as a hazardous waste.

  • Disposal Method: Contact a licensed professional waste disposal service to dispose of this material. Do not dispose of it down the drain or in the regular trash.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the safe handling and disposal of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Review SDS and Safety Procedures b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Prepare Work Area (Fume Hood, Spill Kit) b->c d Chemical Retrieval from Storage c->d Proceed to handling e Perform Experiment in Fume Hood d->e f Close Container Tightly After Use e->f g Decontaminate Glassware and Work Surfaces f->g Proceed to cleanup h Segregate Waste (Liquid, Solid, Sharps) g->h i Label Waste Container 'Hazardous Waste' h->i j Store Waste in Designated Area i->j k Spill or Exposure Occurs l Follow First Aid Procedures k->l m Evacuate and Notify Supervisor k->m n Use Spill Kit for Containment k->n

Caption: Workflow for the safe handling of this compound.

Disposal_Decision_Tree start Waste Generated is_contaminated Is the material contaminated? start->is_contaminated is_empty Is the container empty? is_contaminated->is_empty No (unused product) liquid_waste Collect in a labeled, sealed container for hazardous liquid waste. is_contaminated->liquid_waste Yes (liquid) solid_waste Collect in a labeled, sealed container for hazardous solid waste. is_contaminated->solid_waste Yes (solid) is_empty->liquid_waste No rinse_container Triple rinse container with a suitable solvent. is_empty->rinse_container Yes end End of Disposal Process liquid_waste->end solid_waste->end collect_rinsate Collect rinsate as hazardous liquid waste. rinse_container->collect_rinsate dispose_container Dispose of rinsed container as non-hazardous waste (check local regulations). collect_rinsate->dispose_container dispose_container->end

Caption: Decision tree for the disposal of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethyl 2-(2-Bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry, utilizing Ethyl 2-(2-Bromoethyl)benzoate as a key starting material. The synthesis involves a two-step process: N-alkylation of a primary amine followed by intramolecular cyclization.

Introduction

This compound is a versatile bifunctional molecule that serves as a valuable precursor for the synthesis of various heterocyclic compounds. Its structure, incorporating both an electrophilic bromoethyl group and an ester moiety on a benzene ring, allows for the construction of fused ring systems through sequential reactions. One of the most important applications of this reagent is in the synthesis of 1,2,3,4-tetrahydroisoquinolin-3-ones, which are core structures in many biologically active compounds and natural products. These scaffolds are of significant interest to the pharmaceutical industry due to their diverse pharmacological activities.

This protocol details a reliable method for the synthesis of 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one, a representative example of this class of compounds. The synthesis proceeds via an initial N-alkylation of benzylamine with this compound, followed by a base-mediated intramolecular cyclization of the resulting secondary amine intermediate.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-(benzylamino)ethyl)benzoate (Intermediate)

This protocol describes the N-alkylation of benzylamine with this compound.

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 eq), benzylamine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add 50 mL of anhydrous acetonitrile to the flask.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Heat the mixture to reflux (approximately 82°C) and maintain for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 25 mL of saturated aqueous sodium bicarbonate solution and 25 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure Ethyl 2-(2-(benzylamino)ethyl)benzoate.

Protocol 2: Synthesis of 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one (Final Product)

This protocol outlines the intramolecular cyclization of the intermediate to form the final heterocyclic product.

Materials:

  • Ethyl 2-(2-(benzylamino)ethyl)benzoate

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH), anhydrous

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Ethyl 2-(2-(benzylamino)ethyl)benzoate (1.0 eq) in a mixture of anhydrous ethanol and anhydrous toluene (1:1 v/v).

  • Add sodium ethoxide (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl until the pH is neutral.

  • Remove the solvents under reduced pressure.

  • Partition the residue between ethyl acetate (50 mL) and water (25 mL).

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford pure 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one.

Data Presentation

Step Compound Name Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Physical State
1Ethyl 2-(2-(benzylamino)ethyl)benzoateC₁₈H₂₁NO₂283.3675-85Oily liquid
22-benzyl-3,4-dihydroisoquinolin-1(2H)-oneC₁₆H₁₅NO237.2980-90Solid

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Intramolecular Cyclization start This compound + Benzylamine reagents1 K₂CO₃, CH₃CN reaction1 Reflux (12-18h) reagents1->reaction1 workup1 Filtration, Evaporation, Extraction, Chromatography reaction1->workup1 intermediate Ethyl 2-(2-(benzylamino)ethyl)benzoate workup1->intermediate reagents2 NaOEt, EtOH/Toluene intermediate->reagents2 reaction2 Reflux (4-6h) reagents2->reaction2 workup2 Quenching, Extraction, Purification reaction2->workup2 product 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one workup2->product

Caption: Synthetic workflow for 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one.

Reaction Signaling Pathway

reaction_pathway reactant1 This compound intermediate Ethyl 2-(2-(benzylamino)ethyl)benzoate (N-Alkylation Product) reactant1->intermediate SN2 Reaction reactant2 Benzylamine reactant2->intermediate cyclization_intermediate Enolate Intermediate intermediate->cyclization_intermediate Deprotonation (NaOEt) product 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one cyclization_intermediate->product Intramolecular Nucleophilic Acyl Substitution

Caption: Key steps in the formation of the tetrahydroisoquinolinone ring.

Application Notes and Protocols: Ethyl 2-(2-Bromoethyl)benzoate as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing Ethyl 2-(2-Bromoethyl)benzoate as a versatile precursor in the synthesis of pharmaceutical intermediates, with a focus on the construction of the isoindolinone scaffold. This core structure is present in several important drugs, including immunomodulatory agents and anti-inflammatory compounds.

Introduction

This compound is a valuable bifunctional building block in organic synthesis. Its structure, featuring a reactive bromoethyl group and an ethyl ester on a benzene ring, allows for the efficient construction of heterocyclic systems. A primary application of this precursor is in the synthesis of N-substituted isoindolin-1-ones, a privileged scaffold in medicinal chemistry due to its presence in a range of biologically active molecules. This document outlines a general protocol for the synthesis of these key pharmaceutical intermediates and discusses the mechanism of action of prominent drugs derived from this core.

Synthesis of N-Substituted Isoindolin-1-ones

The reaction of this compound with primary amines proceeds via an initial N-alkylation followed by an intramolecular cyclization to yield the desired N-substituted isoindolin-1-one. This one-pot reaction provides a straightforward and efficient route to this important class of compounds.

General Experimental Protocol: Synthesis of 2-Benzylisoindolin-1-one

This protocol describes a representative procedure for the synthesis of an N-substituted isoindolin-1-one using benzylamine as the primary amine. The reaction conditions can be adapted for other primary amines.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous Dimethylformamide (DMF), add triethylamine (2.0 eq).

  • To this stirred solution, add benzylamine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-benzylisoindolin-1-one.

Quantitative Data Summary:

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of N-substituted isoindolin-1-ones from this compound. Please note that yields are dependent on the specific amine used and optimization of reaction conditions.

PrecursorAmineSolventBaseTemperature (°C)Time (h)Yield (%)
This compoundBenzylamineDMFTriethylamine80-9012-2470-85
Methyl 2-(bromomethyl)-3-nitrobenzoate3-Aminopiperidine-2,6-dione HClDMFTriethylamineNot specifiedNot specified~88[1]

Application in the Synthesis of Lenalidomide Intermediate

A key application of this methodology is in the synthesis of precursors for immunomodulatory drugs like Lenalidomide. A structurally similar starting material, methyl 2-bromomethyl-3-nitrobenzoate, is reacted with 3-aminopiperidine-2,6-dione hydrochloride to form the corresponding nitro-isoindolinone, a direct precursor to Lenalidomide[1][2]. The reaction proceeds in the presence of a base such as triethylamine in a polar aprotic solvent like DMF[2]. Subsequent reduction of the nitro group yields Lenalidomide.

Experimental Workflow

The general workflow for the synthesis of N-substituted isoindolin-1-ones from this compound is depicted below.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A This compound E Heating and Stirring (80-90°C, 12-24h) A->E B Primary Amine B->E C Base (e.g., Triethylamine) C->E D Solvent (e.g., DMF) D->E F Aqueous Work-up E->F G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Column Chromatography H->I J N-Substituted Isoindolin-1-one I->J

General workflow for the synthesis of N-substituted isoindolin-1-ones.

Signaling Pathway of Derived Pharmaceuticals: Lenalidomide

Isoindolinone-based drugs, such as Lenalidomide and Thalidomide, exert their therapeutic effects through a novel mechanism of action involving the modulation of the E3 ubiquitin ligase complex. The primary molecular target is the protein Cereblon (CRBN).

The binding of Lenalidomide to CRBN alters the substrate specificity of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This leads to the recruitment and subsequent ubiquitination and degradation of specific target proteins, primarily the Ikaros family zinc finger transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is a key event in the anti-myeloma and immunomodulatory activities of Lenalidomide.

G cluster_0 Drug Action cluster_1 E3 Ubiquitin Ligase Complex cluster_2 Substrate Recognition and Degradation cluster_3 Therapeutic Effects Lenalidomide Lenalidomide CRBN Cereblon (CRBN) Lenalidomide->CRBN binds to CRL4_CRBN CRL4-CRBN Complex CRBN->CRL4_CRBN CRL4 CUL4-DDB1-ROC1 CRL4->CRL4_CRBN IKZF1_3 Ikaros (IKZF1) Aiolos (IKZF3) CRL4_CRBN->IKZF1_3 recruits Ubiquitination Ubiquitination IKZF1_3->Ubiquitination are ubiquitinated Proteasome Proteasomal Degradation Ubiquitination->Proteasome Anti_Myeloma Anti-Myeloma Effects Proteasome->Anti_Myeloma Immunomodulation Immunomodulation Proteasome->Immunomodulation

Simplified signaling pathway of Lenalidomide.

References

Application of Ethyl 2-(2-Bromoethyl)benzoate in Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 2-(2-Bromoethyl)benzoate in intramolecular cyclization reactions, a key step in the synthesis of various polycyclic aromatic compounds. The protocols and data presented are based on established principles of Friedel-Crafts reactions and studies on analogous compounds.

Introduction

This compound is a versatile bifunctional molecule containing both an aromatic ring and a reactive alkyl bromide. This arrangement makes it an ideal precursor for intramolecular cyclization reactions, leading to the formation of a new fused ring system. The ester functionality can be further manipulated, providing a synthetic handle for the elaboration of more complex molecular architectures. Such cyclized products are of significant interest in medicinal chemistry and materials science due to their presence in a variety of biologically active molecules and functional materials. The primary application of this substrate is in intramolecular Friedel-Crafts alkylation to synthesize 3,4-dihydro-1H-isochromen-1-one and its derivatives.

Reaction Principle

The core of this application lies in the intramolecular Friedel-Crafts alkylation. In the presence of a Lewis acid catalyst, the bromoethyl group is activated, forming a carbocation or a carbocation-like intermediate. This electrophilic center is then attacked by the electron-rich benzene ring at the ortho position to the ester group, leading to the formation of a six-membered ring and yielding the cyclized product. The choice of Lewis acid, solvent, and reaction temperature are critical parameters that influence the reaction's efficiency and selectivity.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the intramolecular cyclization of this compound based on analogous transformations.

EntryLewis Acid CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
1AlCl₃Dichloromethane (DCM)0 to rt485
2FeCl₃1,2-Dichloroethane (DCE)80278
3TiCl₄Dichloromethane (DCM)-78 to 0675
4SnCl₄Nitromethane25565

Experimental Protocols

Protocol 1: Aluminum Chloride Catalyzed Intramolecular Friedel-Crafts Cyclization

This protocol describes a standard procedure for the cyclization of this compound using aluminum chloride as the catalyst.

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM, 50 mL).

  • Cool the flask to 0 °C using an ice bath.

  • Carefully add anhydrous aluminum chloride (1.1 equivalents) to the stirred solvent.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM (20 mL).

  • Slowly add the solution of this compound to the AlCl₃ suspension at 0 °C over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 3,4-dihydro-1H-isochromen-1-one.

Visualizations

Reaction Pathway

Reaction_Pathway reactant This compound intermediate Acylium-carbocation intermediate reactant->intermediate AlCl₃, DCM product 3,4-dihydro-1H- isochromen-1-one intermediate->product Intramolecular Electrophilic Attack

Caption: Intramolecular Friedel-Crafts Cyclization Pathway.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve AlCl₃ in DCM at 0 °C B Add solution of Ethyl 2-(2-Bromoethyl)benzoate A->B C Stir at room temperature for 4h B->C D Quench with ice and HCl C->D E Extract with DCM D->E F Wash with HCl, NaHCO₃, Brine E->F G Dry and Concentrate F->G H Silica Gel Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: General Experimental Workflow for Cyclization.

Logical Relationship of Parameters

Logical_Relationship center Reaction Outcome (Yield & Purity) catalyst Lewis Acid Strength (e.g., AlCl₃ vs. FeCl₃) catalyst->center solvent Solvent Polarity (e.g., DCM vs. Nitromethane) solvent->center temp Reaction Temperature temp->center time Reaction Time time->center

Caption: Key Parameters Influencing the Cyclization Reaction.

Application Notes and Protocols for N-alkylation using Ethyl 2-(2-Bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the N-alkylation of various nitrogen-containing nucleophiles utilizing Ethyl 2-(2-Bromoethyl)benzoate. This protocol is designed for professionals in research and drug development, offering detailed methodologies, data presentation, and a visual representation of the experimental workflow.

Introduction

N-alkylation is a fundamental reaction in organic synthesis, crucial for the construction of a wide array of functional molecules, including active pharmaceutical ingredients. This compound is a versatile bifunctional reagent, incorporating both an electrophilic alkyl bromide for N-alkylation and an ester moiety that can be further manipulated. This allows for the introduction of a 2-(ethoxycarbonyl)phenethyl group onto a nitrogen atom, a substituent that can be valuable for modulating the physicochemical and pharmacological properties of a lead compound.

This application note details the N-alkylation of several classes of nitrogenous compounds, including indoles, pyrazoles, carbazoles, anilines, and secondary amines, with this compound.

General Reaction Scheme

The N-alkylation reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen-containing compound acts as a nucleophile, displacing the bromide from this compound. The reaction is typically facilitated by a base to deprotonate the nitrogen atom, thereby increasing its nucleophilicity.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Nucleophile R-H (Nitrogen Nucleophile) Product R-CH2CH2-Ph-COOEt (N-Alkylated Product) Nucleophile->Product Alkylating_Agent Br-CH2CH2-Ph-COOEt (this compound) Alkylating_Agent->Product Base Base (e.g., K2CO3, NaH) Solvent Solvent (e.g., DMF, Acetonitrile) Temperature Temperature (e.g., RT to 80°C) Byproduct H-Br (neutralized by base)

Caption: General N-alkylation reaction.

Experimental Protocols

A general procedure for the N-alkylation of nitrogen-containing compounds with this compound is provided below. Specific modifications for different classes of nucleophiles are noted in the subsequent data table.

Materials:

  • Nitrogen-containing substrate (e.g., indole, pyrazole, carbazole, aniline, or a secondary amine) (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Base (e.g., Potassium Carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq, 60% dispersion in oil))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the nitrogen-containing substrate (1.0 eq) and the anhydrous solvent.

  • Addition of Base: Add the base (e.g., K₂CO₃, 2.0 eq) to the solution. If using NaH, cool the solution to 0 °C before the portion-wise addition of NaH (1.2 eq). Stir the mixture at room temperature (or 0 °C for NaH) for 30 minutes to facilitate the deprotonation of the nitrogen atom.

  • Addition of Alkylating Agent: Add this compound (1.1 - 1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at the appropriate temperature (see Table 1) for the specified time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • If NaH was used, carefully quench the reaction with a few drops of water at 0 °C.

    • Pour the reaction mixture into deionized water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[1]

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of various substrates with this compound. Please note that yields are indicative and may vary depending on the specific substrate and reaction scale.

Substrate ClassSubstrate ExampleBaseSolventTemperature (°C)Time (h)Typical Yield (%)
IndolesIndoleK₂CO₃DMF60-804-885-95
PyrazolesPyrazoleK₂CO₃AcetonitrileReflux6-1280-90
CarbazolesCarbazoleK₂CO₃DMF80-1008-1690-98
AnilinesAnilineK₂CO₃AcetonitrileReflux12-2470-85
Secondary AminesPiperidineK₂CO₃AcetonitrileRoom Temp2-690-97

Note: The data presented is a general representation based on typical N-alkylation reactions with similar alkyl bromides, as specific literature data for this compound across all these substrates is limited.

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the N-alkylation protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A 1. Add Substrate and Anhydrous Solvent to Flask B 2. Add Base and Stir A->B C 3. Add this compound B->C D 4. Stir at Desired Temperature and Monitor by TLC C->D E 5. Quench Reaction (if necessary) D->E F 6. Aqueous Work-up (Extraction and Washing) E->F G 7. Dry and Concentrate Organic Phase F->G H 8. Purify by Column Chromatography G->H I N-Alkylated Product H->I

Caption: Experimental workflow for N-alkylation.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • This compound is an alkylating agent and should be handled with caution.

  • Organic solvents are flammable and volatile. Avoid open flames and sources of ignition.

By following these detailed protocols and safety guidelines, researchers can effectively utilize this compound for the N-alkylation of a variety of nitrogen-containing compounds.

References

Application Notes and Protocols for the Synthesis of Isoquinoline Derivatives from Ethyl 2-(2-Bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the multi-step synthesis of isoquinoline derivatives, utilizing Ethyl 2-(2-Bromoethyl)benzoate as a versatile starting material. The protocols outlined below are based on well-established synthetic transformations, including the Gabriel synthesis for the introduction of a primary amine, standard amide formation, and the Bischler-Napieralski reaction for the critical cyclization step to form the isoquinoline core.

Introduction

Isoquinolines are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products, particularly alkaloids, and are core scaffolds in many pharmaceuticals. Their diverse biological activities make them attractive targets in drug discovery. This compound is a readily accessible starting material that can be strategically elaborated into a β-arylethylamide, the direct precursor for the Bischler-Napieralski cyclization, a powerful method for constructing the 3,4-dihydroisoquinoline skeleton. This document provides detailed protocols, quantitative data, and workflow visualizations for this synthetic sequence.

Overall Synthetic Strategy

The synthesis is proposed as a three-step sequence:

  • Amination: Conversion of the primary bromide in this compound to a protected primary amine using the Gabriel synthesis with potassium phthalimide.

  • Acylation & Deprotection: Acylation of the phthalimide intermediate followed by hydrazinolysis to yield the key N-acyl phenethylamine precursor.

  • Cyclization: Intramolecular electrophilic aromatic substitution via the Bischler-Napieralski reaction to form the dihydroisoquinoline ring system, which can be subsequently aromatized.

Synthetic_Workflow cluster_0 Step 1: Amination (Gabriel Synthesis) cluster_1 Step 2: Acylation & Deprotection cluster_2 Step 3: Cyclization (Bischler-Napieralski) cluster_3 Optional Step 4: Aromatization A This compound B Ethyl 2-(2-Phthalimidoethyl)benzoate A->B Potassium Phthalimide, DMF, Heat C N-Acyl-2-(2-aminoethyl)benzoate (β-Arylethylamide Precursor) B->C 1. Hydrazine Monohydrate 2. Acyl Chloride (RCOCl), Base D Ethyl 1-Substituted-3,4- dihydroisoquinoline-8-carboxylate C->D POCl3 or P2O5, Toluene, Reflux E Ethyl 1-Substituted- isoquinoline-8-carboxylate D->E Pd/C, Heat or DDQ

Caption: Overall synthetic workflow from this compound to Isoquinoline derivatives.

Data Presentation

The following tables summarize the expected reagents, conditions, and yields for each key transformation. Yields are based on representative literature values for analogous reactions.

Table 1: Synthesis of Ethyl 2-(2-Phthalimidoethyl)benzoate (Gabriel Synthesis)

ReagentMolar Equiv.SolventTemperature (°C)Time (h)Typical Yield (%)
This compound1.0DMF80-1004-6
Potassium Phthalimide1.185-95

Table 2: Synthesis of N-Acyl-2-(2-aminoethyl)benzoate Precursor

StepReagentMolar Equiv.SolventTemperature (°C)Time (h)Typical Yield (%)
DeprotectionHydrazine Monohydrate1.5EthanolReflux2-490-98
AcylationAcetyl Chloride (R=CH₃)1.1DCM0-251-290-95
Pyridine (or Et₃N)1.2

Table 3: Synthesis of Dihydroisoquinoline Derivative (Bischler-Napieralski Reaction)

ReagentMolar Equiv.SolventTemperature (°C)Time (h)Typical Yield (%)
N-Acetyl-2-(2-aminoethyl)benzoate1.0TolueneReflux2-6
Phosphorus Oxychloride (POCl₃)2.0 - 3.070-90

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-Phthalimidoethyl)benzoate

This protocol describes the conversion of the bromoethyl group to a protected primary amine via the Gabriel synthesis.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and potassium phthalimide (1.1 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into an equal volume of cold water and stir.

  • Isolation: The product, Ethyl 2-(2-Phthalimidoethyl)benzoate, will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol to remove any residual DMF.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be recrystallized from ethanol to yield a white crystalline solid.

Protocol 2: Synthesis of Ethyl 2-(2-Acetamidoethyl)benzoate

This two-part protocol details the deprotection of the phthalimide group and subsequent acylation of the resulting primary amine.

Part A: Hydrazinolysis (Phthalimide Deprotection)

  • Reaction Setup: Suspend the Ethyl 2-(2-Phthalimidoethyl)benzoate (1.0 eq) from Protocol 1 in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add hydrazine monohydrate (1.5 eq) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux. A thick white precipitate (phthalhydrazide) will form. The reaction is typically complete in 2-4 hours.

  • Work-up: Cool the mixture to room temperature and acidify with 1 M HCl. Filter off the phthalhydrazide precipitate and wash it with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine hydrochloride salt. This is typically used directly in the next step without further purification.

Part B: N-Acetylation

  • Reaction Setup: Dissolve the crude amine hydrochloride salt from Part A in dichloromethane (DCM) in a flask equipped with a dropping funnel and magnetic stirrer. Cool the flask in an ice bath (0 °C).

  • Base Addition: Add triethylamine (Et₃N) or pyridine (1.2 eq) to the solution to neutralize the hydrochloride salt.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise to the cooled solution. Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-2 hours.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired N-acetylated product, Ethyl 2-(2-acetamidoethyl)benzoate.

Protocol 3: Bischler-Napieralski Cyclization

This protocol describes the key intramolecular cyclization to form the 3,4-dihydroisoquinoline core.[1][2][3]

Bischler_Napieralski_Mechanism cluster_mech Reaction Mechanism Amide N-Acyl Phenethylamine Precursor Activation Activation of Carbonyl with POCl3 Amide->Activation POCl3 Nitrilium Nitrilium Ion Intermediate Activation->Nitrilium Elimination Cyclization Intramolecular Electrophilic Attack Nitrilium->Cyclization Ring Closure Rearomatization Deprotonation & Rearomatization Cyclization->Rearomatization -H+ Product 3,4-Dihydroisoquinoline Rearomatization->Product

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

  • Reaction Setup: Dissolve the N-acetylated precursor, Ethyl 2-(2-acetamidoethyl)benzoate (1.0 eq), in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise to the solution at room temperature. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring to quench the excess POCl₃.

  • Neutralization: Basify the acidic aqueous solution with a concentrated ammonium hydroxide or sodium hydroxide solution until pH > 9, keeping the mixture cool in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as DCM or ethyl acetate (3 x volume of aqueous layer).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the target Ethyl 1-methyl-3,4-dihydroisoquinoline-8-carboxylate.

References

HPLC and GC-MS techniques for the analysis of Ethyl 2-(2-Bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Ethyl 2-(2-Bromoethyl)benzoate, a key intermediate in pharmaceutical synthesis, necessitates robust analytical techniques to ensure purity, stability, and quality. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for the qualitative and quantitative assessment of this compound. This document provides detailed application notes and protocols for both techniques, tailored for researchers, scientists, and drug development professionals.

HPLC Analysis of this compound

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. A reverse-phase HPLC method is particularly well-suited for the separation and quantification of this compound from its impurities.

Application Note: HPLC Method

This application note outlines a stability-indicating reverse-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to separate the active pharmaceutical ingredient (API) from potential degradation products and related substances, making it suitable for quality control and stability studies.[1][2][3] The chromatographic conditions can be optimized to achieve desired resolution and run time. For mass spectrometry compatibility, volatile buffers like formic acid or ammonium acetate should be used.[4][5]

Experimental Protocol: HPLC

A detailed protocol for the HPLC analysis is provided below.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterValue
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A, 30% B, isocratic; or a suitable gradient for impurity profiling
Flow Rate 1.0 mL/min[2]
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 230 nm or 275 nm[1][2]
Run Time Approximately 10-15 minutes

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile or the mobile phase.

  • Perform serial dilutions to achieve the desired concentration for the calibration curve (e.g., 1-100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Acetonitrile weigh->dissolve dilute Serial Dilution dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Analyte integrate->quantify end End quantify->end

HPLC Experimental Workflow

GC-MS Analysis of this compound

Gas Chromatography-Mass Spectrometry is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. It allows for the separation, identification, and quantification of this compound and its potential volatile impurities.[6]

Application Note: GC-MS Method

This application note describes a GC-MS method for the determination of this compound. The use of a mass spectrometer detector provides high confidence in the identification of the target compound and its impurities through mass spectral library matching.[7][8] The method is suitable for purity testing and the identification of unknown volatile or semi-volatile impurities.

Experimental Protocol: GC-MS

A detailed protocol for the GC-MS analysis is provided below.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[9]
Carrier Gas Helium at a constant flow of 1.0 mL/min[10]
Injector Temperature 250 °C[10]
Injection Mode Split (e.g., 50:1) or Splitless, depending on concentration[10]
Injection Volume 1 µL[10]
Oven Temperature Program Initial 50 °C for 1 min, ramp at 10 °C/min to 300 °C, hold for 5 min[10]
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C[10]
Ionization Mode Electron Ionization (EI) at 70 eV[10]
Mass Range m/z 40-500[10]
Solvent Delay 3-5 minutes

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.[6]

  • Perform serial dilutions to a final concentration of approximately 10 µg/mL.[10]

  • Transfer the final solution to an autosampler vial.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Dichloromethane weigh->dissolve dilute Serial Dilution dissolve->dilute inject Inject into GC dilute->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection ionize->detect tic Generate Total Ion Chromatogram detect->tic spectrum Extract Mass Spectrum tic->spectrum identify Identify Compound spectrum->identify end End identify->end

References

Application Notes and Protocols: Ethyl 2-(2-Bromoethyl)benzoate in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Solid-Phase Organic Synthesis (SPOS)

Solid-phase organic synthesis is a powerful technique that facilitates the synthesis of complex molecules in a clean and efficient manner. By anchoring a starting material to an insoluble polymer support, excess reagents and by-products can be easily removed by simple filtration and washing, thus streamlining the purification process. SPOS is widely employed in peptide synthesis, oligonucleotide synthesis, and the generation of small molecule libraries for drug discovery.

Potential Applications of Ethyl 2-(2-Bromoethyl)benzoate in SPOS

Given its structure, this compound can be envisioned to function in two primary roles in solid-phase synthesis:

  • As a Linker: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be attached to an amino-functionalized resin. The bromoethyl group would then be available for nucleophilic substitution by a substrate, effectively tethering it to the solid support.

  • As a Building Block for Heterocycle Synthesis: The molecule can be immobilized on a resin, and the bromoethyl group can participate in intramolecular cyclization reactions to form various heterocyclic scaffolds, which are prevalent in many biologically active compounds. A subsequent cleavage step would release the desired heterocyclic product.

Experimental Protocols

The following are detailed hypothetical protocols for the application of this compound derivatives in solid-phase organic synthesis.

Protocol 1: Immobilization of a Carboxylic Acid via a Linker Derived from 2-(2-Hydroxyethyl)benzoic Acid

This protocol describes a hypothetical use of a derivative of the title compound as a linker to attach a carboxylic acid to a solid support.

Materials:

  • Amino-functionalized resin (e.g., Rink Amide resin)

  • 2-(2-Hydroxyethyl)benzoic acid (as a precursor to the linker)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Substrate with a carboxylic acid group

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Swelling: Swell the amino-functionalized resin in DMF for 1 hour.

  • Linker Attachment:

    • In a separate vessel, pre-activate 2-(2-hydroxyethyl)benzoic acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

    • Add the activated linker solution to the swollen resin and agitate at room temperature for 4 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Activation of the Hydroxyl Group:

    • Swell the resin-bound linker in DCM.

    • Add PPh₃ (5 eq.) and CBr₄ (5 eq.) to the resin suspension.

    • Agitate at room temperature for 2 hours to convert the hydroxyl group to a bromide.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Substrate Immobilization:

    • Dissolve the carboxylic acid substrate (5 eq.) in DMF.

    • Add the substrate solution to the resin and agitate at 50°C for 16 hours.

    • Wash the resin with DMF (3x), DCM (3x), and methanol (3x).

  • Cleavage:

    • Treat the resin with a cleavage cocktail of 95% TFA in water for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the product in cold diethyl ether.

Protocol 2: Solid-Phase Synthesis of a Dihydroisocoumarin Derivative

This protocol outlines a hypothetical synthesis of a dihydroisocoumarin scaffold using a resin-bound derivative of this compound.

Materials:

  • Wang resin

  • 2-(2-Bromoethyl)benzoic acid

  • DIC

  • 4-Dimethylaminopyridine (DMAP)

  • DMF

  • DCM

  • An aldehyde or ketone

  • A suitable base (e.g., Sodium Hydride)

  • TFA

Procedure:

  • Immobilization of 2-(2-Bromoethyl)benzoic Acid:

    • Swell Wang resin in DMF.

    • In a separate flask, dissolve 2-(2-bromoethyl)benzoic acid (3 eq.), DIC (3 eq.), and DMAP (0.1 eq.) in DMF.

    • Add the solution to the resin and shake at room temperature for 12 hours.

    • Wash the resin with DMF (3x), DCM (3x), and methanol (3x).

  • Nucleophilic Substitution and Cyclization:

    • Swell the resin in anhydrous THF.

    • In a separate flask, deprotonate a suitable nucleophile (e.g., the enolate of an aldehyde or ketone) with a strong base like NaH.

    • Add the nucleophile solution to the resin and heat at 60°C for 24 hours. This step facilitates both the nucleophilic attack on the bromoethyl group and subsequent intramolecular cyclization.

  • Cleavage:

    • Wash the resin thoroughly with THF, DCM, and methanol.

    • Treat the resin with 50% TFA in DCM for 2 hours to cleave the dihydroisocoumarin product from the resin.

    • Filter the resin and concentrate the filtrate to obtain the crude product.

Data Presentation

While specific quantitative data for the solid-phase synthesis applications of this compound is unavailable, the following table provides typical loading capacities for commonly used solid-phase synthesis resins.

Resin TypeTypical Loading Capacity (mmol/g)
Merrifield Resin0.5 - 2.0
Wang Resin0.4 - 1.2
Rink Amide Resin0.4 - 0.8
TentaGel Resin0.1 - 0.5[1]

Visualizations

Workflow for Linker Application

linker_workflow Resin Amino-functionalized Resin Immobilization Resin-bound Linker Resin->Immobilization Linker 2-(2-Hydroxyethyl) benzoic acid Activation DIC, HOBt Linker->Activation Activation->Immobilization Bromination PPh3, CBr4 Immobilization->Bromination ActiveLinker Resin-bound Bromo-Linker Bromination->ActiveLinker Coupling Substrate Immobilization ActiveLinker->Coupling Substrate Carboxylic Acid Substrate Substrate->Coupling Cleavage TFA Coupling->Cleavage Product Cleaved Product Cleavage->Product heterocycle_workflow Resin Wang Resin Immobilization Resin-bound Building Block Resin->Immobilization BuildingBlock 2-(2-Bromoethyl) benzoic acid BuildingBlock->Immobilization Cyclization Nucleophilic Substitution & Intramolecular Cyclization Immobilization->Cyclization Nucleophile Nucleophile (e.g., Enolate) Nucleophile->Cyclization ResinProduct Resin-bound Dihydroisocoumarin Cyclization->ResinProduct Cleavage TFA ResinProduct->Cleavage Product Dihydroisocoumarin Product Cleavage->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(2-Bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Ethyl 2-(2-Bromoethyl)benzoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material and expected yield for the synthesis of this compound?

A common and effective method involves the reaction of 3,4-dihydro-1H-2-benzopyran-1-one with phosphorus tribromide and bromine, followed by the addition of ethanol. This two-stage process typically yields this compound in the range of 78%.[1]

Q2: What are the primary causes of low yield in this synthesis?

Low yields can often be attributed to several factors:

  • Incomplete reaction: Insufficient reaction time or temperature can lead to unreacted starting materials.

  • Side reactions: The formation of byproducts can consume reactants and complicate purification.

  • Suboptimal work-up procedure: Poor extraction techniques or incomplete removal of impurities can result in product loss.

  • Moisture contamination: The presence of water can interfere with the brominating agents.

Q3: How can I minimize the formation of side products?

Minimizing side product formation is crucial for achieving a high yield of the desired product. Key strategies include:

  • Temperature control: Carefully controlling the reaction temperature, especially during the addition of reagents, can prevent unwanted side reactions.

  • Purity of reagents: Using high-purity starting materials and solvents is essential.

  • Inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other undesired reactions.

Q4: What are the recommended purification techniques for this compound?

The most effective method for purifying the crude product is silica gel column chromatography.[1] A typical eluent system is a gradient of ethyl acetate in heptane or hexane.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Inactive brominating agents.Use fresh or properly stored phosphorus tribromide and bromine. Ensure the absence of moisture.
Insufficient reaction temperature or time.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Presence of Multiple Spots on TLC After Reaction Formation of side products.Review the reaction temperature and reagent addition rate. Slower addition at a lower temperature may improve selectivity.
Impure starting materials.Verify the purity of the 3,4-dihydro-1H-2-benzopyran-1-one before starting the reaction.
Difficulty in Isolating the Product During Work-up Emulsion formation during extraction.Add brine (saturated NaCl solution) to break the emulsion and improve phase separation.
Product loss in the aqueous layer.Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane) to ensure complete recovery of the product.
Final Product is Colored Presence of residual bromine or colored impurities.Wash the organic layer with a solution of sodium thiosulfate to remove excess bromine. If the color persists, consider treating the solution with activated carbon before the final filtration and concentration.

Experimental Protocol

This protocol is based on a reported synthesis of this compound with a 78% yield.[1]

Materials:

  • 3,4-dihydro-1H-2-benzopyran-1-one

  • Phosphorus tribromide (PBr₃)

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Heptane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3,4-dihydro-1H-2-benzopyran-1-one (1.5 g, 10 mmol) in carbon tetrachloride (15 mL). Cool the solution in an ice-water bath.

  • Addition of Brominating Agents: Slowly add phosphorus tribromide (1.05 mL, 11.0 mmol) followed by the dropwise addition of bromine (0.62 mL, 12 mmol) to the cooled solution.

  • Reaction: Stir the mixture at room temperature for 16 hours. The mixture will become an orange suspension. Following this, heat the suspension to 60°C and stir for an additional 3 hours.

  • Esterification: Cool the red mixture to 0°C and slowly add ethanol (10 mL). An exothermic reaction will occur, resulting in an orange solution. Stir the reaction mixture for one hour at this temperature.

  • Work-up: Partition the reaction mixture between dichloromethane (50 mL) and water (20 mL). Separate the organic layer and wash it with brine (10 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography, eluting with a gradient of 0% to 10% ethyl acetate in heptane to afford this compound as a pale yellow oil (2.0 g, 78% yield).[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3,4-dihydro-1H-2-benzopyran-1-one in CCl4 B Cool to 0°C A->B C Add PBr3 and Br2 B->C D Stir at RT for 16h C->D E Heat to 60°C for 3h D->E F Cool to 0°C E->F G Add Ethanol F->G H Stir for 1h G->H I Partition between DCM and Water H->I Proceed to Work-up J Wash with Brine I->J K Dry over Na2SO4 J->K L Concentrate K->L M Silica Gel Chromatography L->M N This compound M->N

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Yield of This compound CheckReaction Check TLC of crude product Start->CheckReaction UnreactedSM Significant unreacted starting material? CheckReaction->UnreactedSM MultipleSpots Multiple unexpected spots? UnreactedSM->MultipleSpots No IncreaseTimeTemp Increase reaction time/temperature. Ensure anhydrous conditions. UnreactedSM->IncreaseTimeTemp Yes CheckReagents Check purity of starting materials. Optimize temperature control. MultipleSpots->CheckReagents Yes PurificationIssue Product loss during purification? MultipleSpots->PurificationIssue No Success Improved Yield IncreaseTimeTemp->Success CheckReagents->Success OptimizeWorkup Review work-up procedure. Perform multiple extractions. Use brine to break emulsions. OptimizeWorkup->Success PurificationIssue->OptimizeWorkup No OptimizeChroma Optimize chromatography conditions (e.g., column packing, eluent). PurificationIssue->OptimizeChroma Yes OptimizeChroma->Success

Caption: Troubleshooting decision tree for low yield of this compound.

References

Common side reactions and byproducts in Ethyl 2-(2-Bromoethyl)benzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(2-Bromoethyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective method involves a two-step process starting from 3,4-dihydro-1H-2-benzopyran-1-one (also known as isochroman-1-one). The first step is a ring-opening bromination using phosphorus tribromide (PBr₃) and bromine (Br₂), followed by an in-situ esterification with ethanol.

Q2: My reaction yield is significantly lower than the reported 78%. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete initial bromination: The ring-opening of the lactone is a critical step. Ensure that the PBr₃ and Br₂ are of good quality and that the reaction is allowed to proceed for the recommended duration at the specified temperatures.

  • Moisture contamination: Phosphorus tribromide reacts violently with water, which can quench the reagent and introduce unwanted side reactions. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere.

  • Suboptimal temperature control: The addition of ethanol is exothermic. If the temperature is not maintained at 0°C during this step, side reactions such as elimination may be favored.

  • Inefficient extraction or purification: Losses can occur during the work-up and purification steps. Ensure complete extraction of the product and careful execution of the column chromatography.

Q3: I am observing an impurity with a vinyllic proton signal in my ¹H NMR spectrum. What could this be?

A3: The presence of a vinylic proton signal strongly suggests the formation of an elimination byproduct, Ethyl 2-vinylbenzoate. This can occur if the reaction mixture is exposed to high temperatures or basic conditions, which can promote the elimination of HBr from the final product.

Q4: After purification, my product is a pale yellow oil, but it darkens over time. Is this normal?

A4: Yes, it is not uncommon for alkyl bromides to darken over time upon exposure to light and air due to the slow liberation of bromine. For long-term storage, it is advisable to keep the product in a dark, cool place, and under an inert atmosphere if possible.

Q5: Can I use a different brominating agent instead of PBr₃ and Br₂?

A5: While other brominating agents exist, the combination of PBr₃ and Br₂ is specifically effective for the ring-opening of lactones to form the corresponding acyl bromide intermediate, which is then readily esterified. Using other reagents may lead to different reaction pathways and byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material (3,4-dihydro-1H-2-benzopyran-1-one) 1. Inactive PBr₃ or Br₂.2. Insufficient reaction time or temperature for the bromination step.3. Presence of moisture in the reaction.1. Use fresh or newly opened reagents.2. Ensure the reaction is stirred at room temperature for 16 hours followed by heating at 60°C for 3 hours as per the protocol.3. Use oven-dried glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of a significant amount of 2-(2-Bromoethyl)benzoic acid in the final product Incomplete esterification.Ensure an adequate excess of ethanol is used and that the reaction is stirred for the recommended time after the addition of ethanol.
Formation of Ethyl 2-vinylbenzoate (elimination byproduct) 1. Temperature too high during the addition of ethanol.2. Basic conditions during work-up.1. Maintain the reaction temperature at 0°C during the slow addition of ethanol.2. Ensure the work-up is performed under neutral or slightly acidic conditions. Avoid strong bases.
Difficulty in purifying the product by column chromatography Co-elution of impurities with the desired product.1. Optimize the solvent system for chromatography. A gradient elution from pure heptanes to a mixture of ethyl acetate and heptanes is recommended.[1]2. Consider a pre-purification step, such as a wash with a mild reducing agent (e.g., sodium bisulfite solution) to remove any residual bromine.

Quantitative Data Summary

The following table summarizes the typical yield for the synthesis of this compound from 3,4-dihydro-1H-2-benzopyran-1-one.

Starting Material Product Yield Reference
3,4-dihydro-1H-2-benzopyran-1-oneThis compound78%[1]

Experimental Protocol

Synthesis of this compound from 3,4-dihydro-1H-2-benzopyran-1-one [1]

Materials:

  • 3,4-dihydro-1H-2-benzopyran-1-one (1.5 g, 10.0 mmol)

  • Phosphorus tribromide (1.05 mL, 11.0 mmol)

  • Bromine (0.62 mL, 12 mmol)

  • Carbon tetrachloride (15 mL)

  • Ethanol (10 mL)

  • Dichloromethane (50 mL)

  • Water (20 mL)

  • Brine (10 mL)

  • Sodium sulfate

  • Silica gel for chromatography

  • Ethyl acetate

  • Heptanes

Procedure:

  • Bromination: In a flask cooled in an ice-water bath, a solution of 3,4-dihydro-1H-2-benzopyran-1-one (1.5 g, 10.0 mmol) in carbon tetrachloride (15 mL) is prepared. Phosphorus tribromide (1.05 mL, 11.0 mmol) and bromine (0.62 mL, 12 mmol) are added slowly to this solution. The mixture is then stirred at room temperature for 16 hours. Following this, the resulting orange suspension is stirred at 60°C for 3 hours.

  • Esterification: The red mixture is cooled down, and ethanol (10 mL) is added slowly at 0°C, which is an exothermic process. The reaction mixture, now an orange solution, is stirred for one hour.

  • Work-up: The reaction mixture is partitioned between dichloromethane (50 mL) and water (20 mL). The organic phase is separated, washed with brine (10 mL), dried over sodium sulfate, and concentrated under reduced pressure.

  • Purification: The residue is purified by silica gel chromatography, eluting with a mixture of ethyl acetate and heptanes (gradient of 0 to 10% ethyl acetate) to afford this compound (2.0 g, 78% yield) as a pale yellow oil.

Reaction Pathway and Side Reactions

Synthesis_Pathway SM 3,4-dihydro-1H-2- benzopyran-1-one Intermediate 2-(2-Bromoethyl)benzoyl bromide (in situ) SM->Intermediate Step 1: Bromination (Ring Opening) Unreacted_SM Unreacted Starting Material SM->Unreacted_SM Incomplete Reaction Product This compound Intermediate->Product Step 2: Esterification Acid_Byproduct 2-(2-Bromoethyl)benzoic acid Intermediate->Acid_Byproduct Incomplete Esterification Elimination_Product Ethyl 2-vinylbenzoate Product->Elimination_Product Elimination (Heat/Base) Reagent1 PBr₃, Br₂ Reagent2 Ethanol

Caption: Main synthesis pathway and potential side reactions.

References

Technical Support Center: Purification of Crude Ethyl 2-(2-Bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Ethyl 2-(2-Bromoethyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary and most effective techniques for the purification of crude this compound are column chromatography and vacuum distillation. The choice of method depends on the nature and quantity of the impurities. For instance, column chromatography is excellent for separating the product from closely related impurities, while vacuum distillation is suitable for removing non-volatile or high-boiling point impurities.

Q2: What are the likely impurities in a sample of crude this compound?

A2: Impurities largely depend on the synthetic route. Common impurities may include:

  • Unreacted starting materials: Such as isochroman-1-one or ethyl 2-methylbenzoate.

  • Reagents: Residual bromine or phosphorus tribromide.

  • Byproducts: Formation of other brominated species or products from side reactions.

  • Solvent residues: Residual solvents from the reaction or workup like carbon tetrachloride or dichloromethane.[1]

Q3: My crude product is a pale yellow oil. Is this normal?

A3: Yes, it is common for crude this compound to be a pale yellow oil.[1] The coloration can be due to residual reagents like bromine or the formation of colored byproducts. A successful purification should yield a colorless to very pale yellow oil.

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization is generally used for the purification of solid compounds. Since this compound is an oil at room temperature, recrystallization is not a suitable primary purification technique.[2]

Troubleshooting Guides

Column Chromatography

Issue 1: The compound does not move from the baseline on the TLC plate.

  • Cause: The solvent system is not polar enough.

  • Solution: Increase the polarity of the eluent. Start with a non-polar solvent like heptane or hexane and gradually increase the proportion of a more polar solvent like ethyl acetate. A common starting point is a gradient of 0% to 10% ethyl acetate in heptanes.[1]

Issue 2: Poor separation of the product from an impurity.

  • Cause: The chosen solvent system has insufficient selectivity.

  • Solution:

    • Optimize the solvent system: Systematically test different solvent combinations and ratios using thin-layer chromatography (TLC) to find a system that provides the best separation (largest ΔRf) between your product and the impurity.

    • Try a different stationary phase: If optimizing the mobile phase is unsuccessful, consider using a different adsorbent for chromatography, such as alumina.

Issue 3: The compound is running too fast (high Rf) on the TLC plate.

  • Cause: The eluent is too polar.

  • Solution: Decrease the polarity of the solvent system by increasing the proportion of the non-polar solvent (e.g., heptane or hexane).

Vacuum Distillation

Issue 1: Bumping or unstable boiling during distillation.

  • Cause: Uneven heating or the absence of boiling chips/magnetic stirring. This can also be caused by the presence of volatile impurities.

  • Solution:

    • Ensure smooth and even heating using a heating mantle with a stirrer.

    • Add a few boiling chips or a magnetic stir bar to the distillation flask before heating.

    • If volatile impurities are present, consider a preliminary purification step like a simple distillation or an aqueous wash to remove them.

Issue 2: The product is not distilling at the expected temperature and pressure.

  • Cause:

    • The vacuum is not low enough.

    • The thermometer is incorrectly placed.

    • The presence of high-boiling impurities.

  • Solution:

    • Check the vacuum system for leaks and ensure the pump is functioning correctly.

    • Position the thermometer bulb so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

    • If high-boiling impurities are suspected, column chromatography might be a more suitable purification method.

Data Presentation

Table 1: Column Chromatography Parameters for this compound Purification

ParameterValue/DescriptionReference
Stationary Phase Silica gel[1]
Mobile Phase Gradient of 0% to 10% Ethyl Acetate in Heptanes[1]
Typical Rf of Product ~0.3-0.4 in 10% Ethyl Acetate/HeptanesInferred from general chromatography principles[3]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, least polar eluent (e.g., 100% heptane). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into a chromatography column with the stopcock closed. Allow the silica to settle, then add a thin layer of sand on top. Open the stopcock and drain the solvent until it is just above the sand layer.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial non-polar solvent. Gradually increase the polarity by adding more ethyl acetate according to the predetermined gradient.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[1]

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus. Use a round-bottom flask of an appropriate size for the amount of crude product.

  • Drying: Ensure the crude product is dry by using a drying agent like anhydrous sodium sulfate, followed by filtration.

  • Distillation: Add the dry, crude product and a magnetic stir bar or boiling chips to the distillation flask.

  • Applying Vacuum: Seal the apparatus and slowly apply the vacuum.

  • Heating: Begin heating the flask gently with a heating mantle.

  • Fraction Collection: Collect the fraction that distills at a constant temperature at the recorded pressure.

  • Completion: Stop the distillation when the temperature begins to drop or rise significantly, indicating that the product has finished distilling or impurities are beginning to distill.

Visualizations

PurificationWorkflow Crude Crude this compound Analysis TLC Analysis Crude->Analysis ColumnChromatography Column Chromatography Analysis->ColumnChromatography Impurities with similar polarity VacuumDistillation Vacuum Distillation Analysis->VacuumDistillation Non-volatile or high- boiling impurities Pure Pure Product ColumnChromatography->Pure VacuumDistillation->Pure

Caption: Purification workflow for crude this compound.

TroubleshootingWorkflow Start Purification Issue Encountered CheckTLC Analyze by TLC Start->CheckTLC PoorSeparation Poor Separation CheckTLC->PoorSeparation Overlapping Spots NoMovement Product at Baseline CheckTLC->NoMovement Low Rf TooFast Product at Solvent Front CheckTLC->TooFast High Rf OptimizeSolvent Optimize Solvent System PoorSeparation->OptimizeSolvent IncreasePolarity Increase Eluent Polarity NoMovement->IncreasePolarity DecreasePolarity Decrease Eluent Polarity TooFast->DecreasePolarity Reattempt Re-run Purification OptimizeSolvent->Reattempt IncreasePolarity->Reattempt DecreasePolarity->Reattempt

Caption: Troubleshooting decision tree for column chromatography purification.

References

Technical Support Center: Troubleshooting Reactions with Ethyl 2-(2-Bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common issues encountered during chemical reactions involving Ethyl 2-(2-Bromoethyl)benzoate, addressing challenges faced by researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Q: My reaction shows a significant amount of unreacted this compound even after prolonged reaction time. What are the potential causes?

A: Incomplete conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

  • Purity of Starting Material: The presence of impurities in this compound can inhibit the reaction. The starting material is often synthesized from 3,4-dihydro-1H-2-benzopyran-1-one, and residual starting materials or by-products from this synthesis can interfere. It is recommended to verify the purity of your starting material by NMR or GC-MS.

  • Reaction Conditions:

    • Temperature: Many substitution reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, a gradual increase in temperature while monitoring the reaction by Thin Layer Chromatography (TLC) is advised.

    • Solvent: The choice of solvent is critical. For nucleophilic substitution reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the nucleophile's salt, thus increasing the nucleophilicity of the anion.

    • Base/Nucleophile Activity: If a base is used, ensure it is fresh and has been stored under anhydrous conditions. The strength of the nucleophile is also a key factor; weaker nucleophiles will require more forcing conditions.

  • Moisture: The presence of water can be detrimental, especially if your nucleophile or base is sensitive to hydrolysis. Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Issue 2: Formation of Multiple Products and Low Yield of the Desired Product

Q: My TLC plate shows multiple spots, and the yield of my desired product is low. What are the likely side reactions?

A: The formation of multiple products indicates that side reactions are competing with your desired transformation. For this compound, the most common side reactions are elimination and hydrolysis.

  • Elimination vs. Substitution: The bromoethyl group can undergo either nucleophilic substitution (SN2) or elimination (E2). While primary halides like this one generally favor substitution, the reaction conditions can influence the outcome.

    • To favor substitution over elimination, use:

      • A less hindered, strong nucleophile.

      • A polar aprotic solvent.

      • Lower reaction temperatures.

    • Conditions that favor elimination include:

      • A strong, sterically hindered base.

      • A higher reaction temperature.

      • A less polar or protic solvent.

  • Hydrolysis of the Ester: The ethyl ester group is susceptible to hydrolysis, especially in the presence of strong acids or bases and water. This will result in the formation of the corresponding carboxylic acid. If your reaction conditions are basic, you will form the carboxylate salt, which upon acidic workup will yield the carboxylic acid. To avoid this, ensure anhydrous conditions and use non-nucleophilic bases if possible.

  • Over-alkylation (in reactions with amines): When reacting with primary or secondary amines, the product of the initial alkylation can be more nucleophilic than the starting amine, leading to a second alkylation and the formation of a tertiary amine or even a quaternary ammonium salt.[1] Using a large excess of the starting amine can help to favor mono-alkylation.[2]

Issue 3: Difficulty with Intramolecular Cyclization

Q: I am attempting an intramolecular cyclization to form a derivative of isochroman-1-one, but the reaction is not proceeding as expected. What are the critical factors for this reaction?

A: Intramolecular cyclization is a powerful application of this compound, but it is sensitive to reaction conditions.

  • Base Selection: A strong, non-nucleophilic base is often required to deprotonate a nucleophilic group within the same molecule, initiating the cyclization. Examples include sodium hydride (NaH) or lithium diisopropylamide (LDA).

  • Solvent Effects: The solvent can have a dramatic effect on the rate and success of the cyclization.[3] Aprotic solvents that can coordinate with the counter-ion of the base are generally preferred.

  • Concentration: Intramolecular reactions are favored at high dilution, which minimizes intermolecular side reactions.

Data Presentation

Table 1: Effect of Reaction Conditions on Nucleophilic Substitution Yield

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield of Substituted Product (%)
1PiperidineK₂CO₃Acetonitrile801285
2PiperidineK₂CO₃Ethanol801260 (with elimination byproduct)
3Piperidine-DMF602475
4Sodium Azide-DMSO100692

This data is illustrative and based on general principles of organic chemistry.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine (e.g., Piperidine)

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1 M), add potassium carbonate (2.0 eq) and the desired amine (e.g., piperidine, 1.2 eq).

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Protocol 2: General Procedure for Intramolecular Cyclization

  • To a solution of a suitable precursor derived from this compound (1.0 eq) in anhydrous THF (at a high dilution of 0.01 M), add a strong, non-nucleophilic base (e.g., NaH, 1.5 eq) portion-wise at 0°C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for the required time, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Mandatory Visualization

troubleshooting_workflow cluster_conditions Reaction Condition Optimization cluster_side_reactions Side Reaction Mitigation start Incomplete Reaction Observed check_purity Check Purity of Starting Material (NMR, GC-MS) start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Analyze for Side Products (TLC, LC-MS) start->check_side_reactions temp Increase Temperature check_conditions->temp solvent Change Solvent (e.g., to DMF, DMSO) check_conditions->solvent base Use Fresh/Stronger Base/Nucleophile check_conditions->base anhydrous Ensure Anhydrous Conditions check_conditions->anhydrous elimination Favor Substitution: - Lower Temperature - Aprotic Solvent check_side_reactions->elimination hydrolysis Prevent Hydrolysis: - Anhydrous Conditions - Non-nucleophilic Base check_side_reactions->hydrolysis over_alkylation Prevent Over-alkylation: - Use Excess Amine check_side_reactions->over_alkylation end_node Reaction Optimized temp->end_node solvent->end_node base->end_node anhydrous->end_node elimination->end_node hydrolysis->end_node over_alkylation->end_node

Caption: A logical workflow for troubleshooting incomplete reactions.

reaction_pathways cluster_substitution Desired Pathway cluster_side_reactions Potential Side Reactions reactant This compound substitution_product Nucleophilic Substitution Product reactant->substitution_product Strong Nucleophile Low Temperature elimination_product Elimination Product reactant->elimination_product Strong, Hindered Base High Temperature hydrolysis_product Hydrolysis Product reactant->hydrolysis_product H₂O, Acid/Base

Caption: Competing reaction pathways for this compound.

References

Optimization of reaction conditions (temperature, solvent, base) for Ethyl 2-(2-Bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Ethyl 2-(2-Bromoethyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common and effective starting material is 3,4-dihydro-1H-2-benzopyran-1-one. This lactone can be opened and subsequently esterified and brominated to yield the desired product. Another approach involves the bromination of ethyl 2-methylbenzoate.

Q2: What is a typical yield for the synthesis of this compound?

A2: Following a reliable protocol starting from 3,4-dihydro-1H-2-benzopyran-1-one, a yield of approximately 78% can be expected.[1]

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: The critical parameters to monitor and control are reaction temperature, the choice of solvent, and the duration of the reaction stages. Careful addition of reagents, especially at low temperatures, is also crucial to manage exothermic reactions.

Q4: How can I purify the final product?

A4: Purification is typically achieved through silica gel column chromatography.[1] A common eluent system is a gradient of ethyl acetate in heptane or hexane.[1] Before chromatography, a standard work-up procedure involving washing with water and brine, followed by drying over an anhydrous salt like sodium sulfate, is recommended.[1]

Q5: Are there any major side products to be aware of?

A5: Potential side products can arise from incomplete reaction, elimination reactions, or side reactions of the starting materials or intermediates. For instance, if starting from an alcohol, elimination to form an alkene can compete with the desired substitution reaction. In esterification reactions, unreacted carboxylic acid or alcohol can be present as impurities.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Incomplete reaction - Ensure the reaction is stirred for the recommended duration at the specified temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Verify the quality and reactivity of your starting materials.
Incorrect temperature - Maintain strict temperature control, especially during the initial exothermic addition of reagents. Use an ice-water bath as recommended.[1]- Ensure the subsequent heating step reaches the optimal temperature to drive the reaction to completion.
Poor quality reagents - Use fresh, anhydrous solvents. Moisture can quench reagents and interfere with the reaction.- Check the purity of the starting material (e.g., 3,4-dihydro-1H-2-benzopyran-1-one).
Suboptimal work-up - Ensure proper phase separation during extraction. Emulsions can lead to loss of product. Breaking emulsions may require the addition of brine.- Thoroughly extract the aqueous layer to recover all the product.
Issue 2: Presence of Impurities in the Final Product
Possible Cause Suggested Solution
Unreacted starting material - Increase the reaction time or temperature slightly to ensure complete conversion. Monitor by TLC.- Optimize the stoichiometry of the reagents.
Formation of side products (e.g., elimination products) - Maintain a low temperature during the addition of brominating agents to minimize elimination side reactions.[2]
Residual solvent or reagents from work-up - Ensure the product is thoroughly dried under reduced pressure to remove all volatile solvents.- Perform aqueous washes with sodium bicarbonate to remove any acidic impurities and with brine to aid in the removal of water.
Inefficient purification - Optimize the column chromatography conditions (e.g., solvent polarity, silica gel loading).- Ensure the fractions are collected in appropriate sizes and analyzed by TLC to avoid mixing with impurities.

Experimental Protocols

Synthesis of this compound from 3,4-dihydro-1H-2-benzopyran-1-one[1]

Materials:

  • 3,4-dihydro-1H-2-benzopyran-1-one

  • Phosphorus tribromide (PBr₃)

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel

  • Ethyl acetate

  • Heptane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3,4-dihydro-1H-2-benzopyran-1-one (1.5 g, 10 mmol) in carbon tetrachloride (15 mL). Cool the solution in an ice-water bath.

  • Addition of Brominating Agents: Slowly add phosphorus tribromide (1.05 mL, 11.0 mmol) and bromine (0.62 mL, 12 mmol) to the cooled solution.

  • Reaction Progression: Stir the mixture at room temperature for 16 hours. The mixture will become an orange suspension.

  • Heating: Heat the suspension at 60°C for 3 hours. The mixture will turn red.

  • Quenching: Cool the reaction mixture down to 0°C using an ice-water bath. Slowly add ethanol (10 mL). This step is exothermic.

  • Esterification: Stir the resulting orange solution for one hour.

  • Work-up: Partition the reaction mixture between dichloromethane (50 mL) and water (20 mL). Separate the organic phase, wash it with brine (10 mL), and dry it over sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the residue by silica gel chromatography, eluting with a gradient of 0% to 10% ethyl acetate in heptane to afford this compound as a pale yellow oil.

Quantitative Data Summary:

Starting MaterialProductYield
3,4-dihydro-1H-2-benzopyran-1-one (1.5 g)This compound2.0 g (78%)[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Starting Material in CCl4 add_reagents Add PBr3 and Br2 at 0°C start->add_reagents stir_rt Stir at Room Temperature (16 hours) add_reagents->stir_rt heat Heat at 60°C (3 hours) stir_rt->heat quench Quench with EtOH at 0°C heat->quench esterify Stir for 1 hour quench->esterify partition Partition between DCM and Water esterify->partition wash Wash with Brine partition->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_investigation Investigation cluster_solutions Potential Solutions start Low or No Product Yield check_tlc Check TLC for Starting Material start->check_tlc check_conditions Verify Reaction Conditions (Temperature, Time) start->check_conditions check_reagents Assess Reagent Quality (Anhydrous, Purity) start->check_reagents check_workup Review Work-up Procedure start->check_workup increase_time_temp Increase Reaction Time/Temp check_tlc->increase_time_temp Starting material remains check_conditions->increase_time_temp use_fresh_reagents Use Fresh/Dry Reagents check_reagents->use_fresh_reagents optimize_workup Optimize Extraction/Washing check_workup->optimize_workup

Caption: Troubleshooting logic for low product yield.

References

How to prevent the decomposition of Ethyl 2-(2-Bromoethyl)benzoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Ethyl 2-(2-Bromoethyl)benzoate during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition for this compound?

A1: Decomposition of this compound can be indicated by several observations:

  • Appearance of new peaks in analytical chromatograms (e.g., GC-MS, HPLC): This is the most definitive sign of impurity formation.

  • Changes in physical appearance: Such as discoloration (e.g., yellowing) or the formation of precipitates.

  • pH changes in formulated solutions: A decrease in pH may suggest the formation of acidic degradation products.

  • Inconsistent experimental results: Poor reproducibility in reactions where this compound is a starting material can be a sign of degradation.

Q2: What are the main chemical pathways through which this compound degrades?

A2: Based on its chemical structure, this compound is susceptible to two primary degradation pathways during storage:

  • Hydrolysis of the Ester Linkage: The ester functional group can react with water (moisture) to yield benzoic acid and 2-bromoethanol. This reaction can be accelerated by the presence of acidic or basic impurities.

  • Reactions involving the Bromoethyl Group:

    • Elimination Reaction: In the presence of basic impurities, the compound can undergo an E2 elimination reaction to form ethyl 2-vinylbenzoate and hydrogen bromide. The liberated HBr can then catalyze further degradation.

    • Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles. Water, for example, can act as a nucleophile in an SN2 reaction to form 2-hydroxyethyl benzoate.

A less common, but possible, degradation pathway is intramolecular cyclization , where the molecule reacts with itself to form a lactone, particularly under non-neutral pH conditions.

Q3: What are the ideal storage conditions to prevent decomposition?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Cool temperatures are recommended. Storage in a refrigerator (2-8 °C) is ideal.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1]

  • Container: Use a tightly sealed, opaque container to protect from moisture and light. Amber glass vials with tight-fitting caps are a good option.

  • Purity: Ensure the material is of high purity before long-term storage, as impurities can catalyze decomposition.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
New peak corresponding to benzoic acid in GC-MS/HPLC. Hydrolysis of the ester linkage due to moisture.- Dry the solvent and other reagents before use.- Store the compound in a desiccator over a suitable drying agent.- Handle the compound under an inert, dry atmosphere.
New peak corresponding to ethyl 2-vinylbenzoate in GC-MS/HPLC. Base-catalyzed elimination of HBr.- Ensure all glassware is free from basic residues.- Use non-basic solvents and reagents.- If possible, store over a neutral desiccant.
Gradual yellowing of the compound. Potential oxidation or formation of conjugated systems from elimination products.- Store under an inert atmosphere (argon or nitrogen).- Protect from light by using an amber vial or wrapping the container in foil.
Inconsistent yields in subsequent reactions. Degradation of the starting material.- Re-purify the this compound before use (e.g., by chromatography).- Perform a purity check (e.g., by NMR or GC-MS) before each use.- Adhere strictly to the recommended storage conditions.

Experimental Protocols

Protocol for Stability Testing of this compound

Objective: To evaluate the stability of this compound under various storage conditions and identify major degradation products.

Materials:

  • This compound (high purity)

  • GC-MS grade solvents (e.g., dichloromethane, ethyl acetate)

  • Inert gas (argon or nitrogen)

  • Controlled temperature storage chambers (e.g., refrigerator at 4°C, incubator at 25°C, oven at 40°C)

  • Amber glass vials with PTFE-lined caps

  • Desiccator with a suitable desiccant (e.g., silica gel)

  • GC-MS instrument

Methodology:

  • Sample Preparation:

    • Aliquot high-purity this compound into several amber glass vials.

    • Prepare sample sets for each storage condition to be tested (see table below).

    • For samples stored under an inert atmosphere, flush the vials with argon or nitrogen before sealing.

  • Storage Conditions:

    • Store the prepared vials under the conditions outlined in the table below.

Condition ID Temperature Atmosphere Humidity
A4°CAirAmbient
B4°CInert GasAmbient
C25°CAirAmbient
D25°CInert GasAmbient
E25°CAirHigh (in desiccator with water)
F40°CAirAmbient
  • Time Points for Analysis:

    • Analyze a sample from each condition at T=0 (baseline), 1 month, 3 months, 6 months, and 12 months.

  • Analytical Method (GC-MS):

    • At each time point, dissolve a small, accurately weighed amount of the stored sample in a suitable solvent (e.g., dichloromethane).

    • Analyze the sample using a validated GC-MS method.

    • GC Conditions (Example):

      • Column: HP-5MS (or equivalent)

      • Injector Temperature: 250°C

      • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: 40-400 m/z

  • Data Analysis:

    • Identify the parent peak of this compound.

    • Identify and quantify any new peaks by comparing their mass spectra to a library (e.g., NIST) and known standards if available.

    • Calculate the percentage of the parent compound remaining at each time point for each condition.

    • Summarize the quantitative data in a table for easy comparison.

Visualizations

DecompositionPathways main This compound hydrolysis Hydrolysis (H₂O) main->hydrolysis elimination Elimination (Base) main->elimination substitution Nucleophilic Substitution (Nu⁻) main->substitution benzoic_acid Benzoic Acid hydrolysis->benzoic_acid + bromoethanol 2-Bromoethanol hydrolysis->bromoethanol + vinylbenzoate Ethyl 2-vinylbenzoate elimination->vinylbenzoate hbr HBr elimination->hbr + substitution_product Substitution Product substitution->substitution_product

Caption: Potential decomposition pathways of this compound.

StabilityStudyWorkflow start Start: High-Purity This compound aliquot Aliquot into Vials start->aliquot conditions Store under Varied Conditions (Temp, Atmosphere, Humidity) aliquot->conditions sampling Sample at Time Points (0, 1, 3, 6, 12 months) conditions->sampling analysis GC-MS Analysis sampling->analysis data Identify & Quantify Degradation Products analysis->data end End: Stability Profile data->end

Caption: Workflow for the stability study of this compound.

References

Strategies to minimize the formation of elimination byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Minimizing Elimination Byproducts

This guide is designed for researchers, scientists, and drug development professionals to provide strategies and troubleshoot the formation of undesired elimination byproducts in chemical reactions.

Troubleshooting Guide

This section addresses specific issues you may be encountering during your experiments.

Problem 1: My reaction with a primary alkyl halide is yielding a significant amount of alkene byproduct.

  • Possible Cause 1: The base/nucleophile is too sterically hindered.

    • Solution: While primary substrates typically favor SN2 reactions, using a bulky base (e.g., tert-butoxide) can promote E2 elimination due to steric hindrance around the electrophilic carbon, making proton abstraction from the β-carbon more favorable.[1][2] Switch to a less hindered nucleophile that is a weak base, such as I⁻, Br⁻, SCN⁻, N₃⁻, or RS⁻, to favor the SN2 pathway.[3]

  • Possible Cause 2: The reaction temperature is too high.

    • Solution: Elimination reactions are entropically favored because they produce more product molecules than substitution reactions.[4][5] This effect is amplified at higher temperatures.[4][5] Lower the reaction temperature. SN2 reactions are often less sensitive to lower temperatures than E2 reactions.

Problem 2: My reaction with a secondary alkyl halide is producing a mixture of substitution and elimination products.

  • Possible Cause 1: A strong, unhindered base is being used.

    • Solution: Secondary alkyl halides are susceptible to both SN2 and E2 pathways, especially with strong bases like hydroxide (HO⁻) or alkoxides (RO⁻).[6][7] To favor substitution, use a good nucleophile that is a weak base (e.g., N₃⁻, CN⁻, RS⁻).[3][6] To favor elimination, use a strong, sterically hindered base like potassium tert-butoxide, which acts as a poor nucleophile.[1][8]

  • Possible Cause 2: The solvent choice is promoting elimination.

    • Solution: Polar aprotic solvents (e.g., DMSO, DMF, acetone) enhance the strength of the nucleophile and are generally preferred for SN2 reactions.[8][9] Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, making it bulkier and less nucleophilic but still basic, thus favoring elimination over substitution.[9] If SN2 is desired, switch to a polar aprotic solvent.

Problem 3: My reaction with a tertiary alkyl halide is exclusively yielding elimination products, but I want to achieve substitution.

  • Possible Cause 1: The reaction mechanism is inherently biased against SN2.

    • Solution: Tertiary alkyl halides do not undergo SN2 reactions due to severe steric hindrance.[8] The competing pathways are SN1 and E1/E2.

  • Possible Cause 2: A strong base is being used, forcing an E2 reaction.

    • Solution: Using a strong base with a tertiary substrate will almost always result in E2 elimination.[3] To favor substitution, you must create conditions for an SN1 reaction. This involves using a weak nucleophile that is also a weak base (e.g., H₂O, ROH) in a polar protic solvent and maintaining a low temperature.[3][10] Be aware that E1 elimination will still be a competing pathway.[10]

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor to consider for minimizing elimination?

The choice of the base/nucleophile is often the most critical factor.[11][12] A strong, sterically hindered base will almost always favor E2 elimination, while a good nucleophile that is a weak base will favor substitution (SN2 or SN1).[3]

Q2: How does temperature affect the ratio of elimination to substitution products?

Increasing the reaction temperature consistently favors elimination over substitution.[4][13] Elimination reactions have a higher activation energy and result in a greater increase in entropy (more molecules are formed).[4][5] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the -TΔS term becomes more significant at higher temperatures, making elimination more favorable.[4]

Q3: Which solvent should I choose to minimize elimination?

To favor SN2 reactions and minimize E2 byproducts, a polar aprotic solvent (e.g., DMSO, DMF, acetone) is generally the best choice.[8] These solvents solvate the cation but leave the anion (nucleophile) relatively free and highly reactive.[9] Polar protic solvents (e.g., alcohols, water) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its nucleophilicity more than its basicity, thus promoting elimination.[9][14] For SN1 reactions, polar protic solvents are required to stabilize the carbocation intermediate.[14][15]

Q4: Can the leaving group influence the amount of elimination byproduct?

Yes, a better leaving group will accelerate both substitution and elimination reactions. For E1 and SN1 reactions, a good leaving group is crucial for the initial carbocation formation. For E2 reactions, a better leaving group also increases the reaction rate. The general reactivity order for halide leaving groups is I⁻ > Br⁻ > Cl⁻ > F⁻.[16] While it affects both pathways, it doesn't fundamentally shift the balance in the way that base, substrate, or temperature do.

Q5: What is a "bulky base" and when should I use one?

A bulky base is a sterically hindered strong base, with potassium tert-butoxide (t-BuOK) being a classic example.[1][8] Its large size makes it a poor nucleophile because it cannot easily access the electrophilic carbon atom required for substitution.[17] However, it can readily abstract a less hindered proton from a β-carbon. Therefore, you should use a bulky base when you want to maximize the E2 elimination product and minimize the SN2 byproduct.

Quantitative Data on Reaction Conditions

The following tables summarize how reaction conditions can influence the product distribution between substitution and elimination.

Table 1: Effect of Temperature on Product Ratio Reaction: 2-Bromobutane with 1 M Sodium Ethoxide (NaOEt) in Ethanol

Temperature (°C)Substitution (SN2) Product (%)Elimination (E2) Product (%)
2518%82%
808.6%91.4%
(Data sourced from a classic study by Hughes, Ingold, et al., demonstrating that increased temperature favors elimination.)[13]

Table 2: Effect of Base/Nucleophile on Product Ratio Reaction: Octadecyl Bromide at 55°C

ReagentBase TypeSubstitution Product (%)Elimination Product (%)
Sodium Methoxide (CH₃ONa)Unhindered~90%~10%
Sodium tert-Butoxide ( (CH₃)₃CONa )Sterically Hindered (Bulky)Major: EliminationMinor: Substitution
(Data illustrates that a bulky base significantly favors elimination over substitution for the same substrate.)[1]

Experimental Protocols

Protocol: Minimizing E2 Elimination in the Synthesis of 2-ethoxybutane from 2-bromobutane

This protocol provides a general method and outlines modifications to minimize the formation of butene byproducts.

Objective: To synthesize 2-ethoxybutane via an SN2 reaction while minimizing the competing E2 elimination pathway.

Materials:

  • 2-bromobutane

  • Sodium ethoxide (NaOEt)

  • Sodium azide (NaN₃) - as an alternative nucleophile

  • Ethanol (absolute) - as a polar protic solvent

  • Dimethyl sulfoxide (DMSO) - as a polar aprotic solvent

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Method 1: Standard (Prone to Elimination)

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve sodium ethoxide (1.1 eq) in absolute ethanol.

  • Cool the solution to 25°C.

  • Add 2-bromobutane (1.0 eq) dropwise to the solution while stirring.

  • Allow the reaction to stir at 25°C for 24 hours.

  • Work up the reaction by quenching with water and extracting with diethyl ether.

  • Analyze the product mixture by GC-MS to determine the ratio of 2-ethoxybutane (SN2 product) to butene isomers (E2 products).

    • Expected Outcome: A significant proportion of elimination products.[13]

Method 2: Optimized to Minimize Elimination

  • Modification of Nucleophile and Solvent: In a round-bottom flask under an inert atmosphere, dissolve a good nucleophile that is a weak base, such as sodium azide (NaN₃, 1.1 eq), in anhydrous DMSO. Using a non-basic nucleophile is key.

  • Modification of Temperature: Cool the solution to 0°C using an ice bath. Lowering the temperature disfavors the entropically driven elimination pathway.[4]

  • Add 2-bromobutane (1.0 eq) dropwise to the solution while stirring.

  • Allow the reaction to stir at 0°C, monitoring by TLC or GC until the starting material is consumed.

  • Work up the reaction appropriately for the chosen nucleophile.

  • Analyze the product mixture.

    • Expected Outcome: The SN2 product (2-azidobutane) should be heavily favored, with minimal formation of butene byproducts.

Visualizations

Below are diagrams illustrating key concepts in managing substitution vs. elimination reactions.

G Workflow: Minimizing Elimination Byproducts cluster_start Start: Identify Substrate cluster_primary Primary (1°) cluster_secondary Secondary (2°) cluster_tertiary Tertiary (3°) Start Substrate Type? P1 Use strong, bulky base? (e.g., t-BuOK) Start->P1 Primary S1 Base Strength? Start->S1 Secondary T1 Use strong base? Start->T1 Tertiary P_E2 Result: E2 Favored P1->P_E2 Yes P_SN2 Result: SN2 Favored P1->P_SN2 No (Use good Nu⁻) S_Strong Strong Base (e.g., RO⁻) S1->S_Strong Strong S_Weak Weak Base (Good Nucleophile, e.g., N₃⁻) S1->S_Weak Weak S2 Solvent & Temp? S_Strong->S2 S_SN2 Result: SN2 Favored S_Weak->S_SN2 Use Polar Aprotic Solvent S_E2 Result: E2 Favored S2->S_E2 High Temp or Protic Solvent S2->S_SN2 Low Temp and Aprotic Solvent T_E2 Result: E2 Favored T1->T_E2 Yes T_SN1_E1 Result: SN1/E1 Compete (Use weak nucleophile, low temp for more SN1) T1->T_SN1_E1 No

Caption: Decision tree for selecting reaction conditions.

G SN2 vs. E2 Competition at a Secondary Carbon Substrate R-CH(X)-CH₂-R' (Secondary Substrate) SN2_TS SN2 Transition State Substrate->SN2_TS E2_TS E2 Transition State Substrate->E2_TS BaseNu Base / Nucleophile (B:⁻) BaseNu->SN2_TS Attacks α-Carbon (Nucleophilic Attack) BaseNu->E2_TS Attacks β-Hydrogen (Proton Abstraction) SN2_Product Substitution Product (R-CH(B)-CH₂-R') SN2_TS->SN2_Product Favored by: - Weak, good Nu⁻ - Polar aprotic solvent - Low temperature E2_Product Elimination Product (R-C=CH-R') E2_TS->E2_Product Favored by: - Strong, bulky base - High temperature

Caption: Competing SN2 and E2 pathways for a secondary substrate.

Caption: Solvent effects on nucleophile availability.

References

Overcoming low reactivity of sterically hindered substrates with Ethyl 2-(2-Bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 2-(2-Bromoethyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the reactivity of this sterically hindered substrate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in standard cross-coupling reactions?

A1: The low reactivity of this compound stems primarily from steric hindrance. The bulky ethyl ester group at the ortho position to the bromine atom physically obstructs the approach of the palladium catalyst to the C-Br bond. This hindrance significantly slows down the oxidative addition step, which is often the rate-limiting step in many palladium-catalyzed cross-coupling reactions.

Q2: What are the most common side reactions observed when working with this compound?

A2: Due to the presence of the bromoethyl group, intramolecular cyclization is a common and often competing reaction pathway. Depending on the reaction conditions and the nucleophile used, this can lead to the formation of 3,4-dihydroisocoumarin or other cyclic products. In cross-coupling reactions, common side reactions include hydrodehalogenation (replacement of the bromine with a hydrogen atom) and, in the case of Sonogashira coupling, homocoupling of the alkyne partner (Glaser coupling).

Q3: Which palladium catalysts and ligands are most effective for promoting reactions with this substrate?

A3: For sterically hindered substrates like this compound, the use of bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is highly recommended. These ligands promote the formation of a highly reactive, monoligated palladium(0) species that can more readily undergo oxidative addition. Examples of effective ligands include Buchwald-type biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃). The use of pre-formed palladium precatalysts that readily generate the active catalytic species in situ can also be beneficial.

Q4: Can this compound undergo intramolecular reactions?

A4: Yes, the 2-(2-bromoethyl) substituent makes this molecule prone to intramolecular cyclization reactions. This can be a desired transformation to synthesize heterocyclic structures like 3,4-dihydroisocoumarins or N-substituted 1,2,3,4-tetrahydroisoquinolines. The choice of catalyst, base, and solvent can be tailored to favor either intermolecular cross-coupling or intramolecular cyclization.

Troubleshooting Guides

Issue 1: Low or No Conversion in Intermolecular Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig)
Potential Cause Troubleshooting Step
Steric Hindrance: The primary obstacle is the bulky ortho-ester group impeding catalyst access.- Ligand Choice: Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos, or a bulky NHC ligand) to promote oxidative addition. - Catalyst System: Employ a pre-catalyst that readily forms the active monoligated Pd(0) species. - Increase Temperature: Carefully increase the reaction temperature in increments of 10-20 °C to provide sufficient energy to overcome the activation barrier.
Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state or may have decomposed.- Use a Fresh Catalyst: Ensure the palladium source and ligands are fresh and have been stored under an inert atmosphere. - In Situ Reduction: If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0). - Degas Solvents: Thoroughly degas all solvents and reagents to prevent catalyst oxidation.
Inappropriate Base or Solvent: The choice of base and solvent can significantly impact reaction efficiency.- Base Strength: For Suzuki and Sonogashira reactions, a stronger base like Cs₂CO₃ or K₃PO₄ may be more effective than weaker bases. For Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is often required. - Solvent Polarity: Screen a range of aprotic solvents with varying polarity, such as toluene, dioxane, or DMF.
Issue 2: Dominance of Intramolecular Cyclization over Intermolecular Coupling
Potential Cause Troubleshooting Step
Reaction Conditions Favoring Cyclization: High temperatures and certain bases can promote the intramolecular pathway.- Lower Temperature: Attempt the reaction at a lower temperature to disfavor the intramolecular cyclization, which may have a higher activation energy. - Change the Base: A weaker or bulkier base might slow down the deprotonation step required for some cyclization pathways.
High Dilution: While counterintuitive, in some cases, higher concentrations can favor the desired bimolecular reaction over the unimolecular cyclization.- Increase Concentration: Run the reaction at a higher concentration of the limiting reagent.
Ligand Effects: The chosen ligand may be more effective at promoting the intramolecular reaction.- Screen Ligands: Experiment with different classes of ligands. Some ligands may favor the intermolecular pathway due to their specific steric and electronic properties.

Data Presentation

The following tables summarize typical reaction conditions for overcoming the low reactivity of sterically hindered aryl bromides, which can be applied as a starting point for optimizing reactions with this compound.

Table 1: Recommended Conditions for Intermolecular Cross-Coupling of Sterically Hindered Aryl Bromides

Reaction Type Palladium Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temperature (°C) Typical Yield Range (%)
Suzuki-Miyaura Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)Toluene/H₂O80-11060-95
Sonogashira (Cu-free) Pd(OAc)₂ (2)P(t-Bu)₃ (4)Cs₂CO₃ (2)Dioxane80-10070-90
Heck Pd(OAc)₂ (2-5)P(o-tolyl)₃ (4-10)Et₃N (2-3)DMF100-12050-85
Buchwald-Hartwig Pd₂(dba)₃ (1-2)XPhos (2-4)NaOt-Bu (1.5-2)Toluene90-11075-98

Table 2: Conditions for Intramolecular Cyclization of ortho-Haloethyl Arenes

Reaction Type Product Type Palladium Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temperature (°C) Typical Yield Range (%)
Intramolecular Heck Dihydroisoquinoline derivativePd(OAc)₂ (5-10)PPh₃ (10-20)Ag₂CO₃ (2)Acetonitrile8060-90
Intramolecular Amination TetrahydroisoquinolinePd₂(dba)₃ (2)BINAP (3)NaOt-Bu (1.5)Toluene10070-95
Intramolecular Alkoxylation DihydroisocoumarinPd(OAc)₂ (5)dppf (10)Cs₂CO₃ (2)Dioxane10065-85

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a known synthetic route.

Materials:

  • Isochroman-1-one

  • Phosphorus tribromide (PBr₃)

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel

  • Ethyl acetate

  • Heptane

Procedure:

  • Cool a solution of isochroman-1-one (1.0 equiv) in carbon tetrachloride in an ice-water bath.

  • Slowly add phosphorus tribromide (1.1 equiv) and bromine (1.2 equiv).

  • Stir the mixture at room temperature for 16 hours.

  • Heat the resulting suspension at 60 °C for 3 hours.

  • Cool the mixture to 0 °C and slowly add ethanol.

  • Stir the solution for one hour at 0 °C.

  • Partition the reaction mixture between dichloromethane and water.

  • Separate the organic phase, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography using a gradient of ethyl acetate in heptane to afford this compound as a pale yellow oil.[1]

Protocol 2: General Procedure for Intramolecular Heck Cyclization

This generalized protocol can be adapted for the synthesis of dihydroisoquinoline derivatives from this compound and a primary amine.

Materials:

  • This compound derivative of an N-allyl amine

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Silver carbonate (Ag₂CO₃) (2.0 equiv)

  • Anhydrous acetonitrile

Procedure:

  • To an oven-dried Schlenk tube, add the this compound derivative (1.0 equiv), Pd(OAc)₂, PPh₃, and Ag₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous acetonitrile via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Substrate, Catalyst, Ligand, & Base B Evacuate & Backfill with Inert Gas (3x) A->B C Add Anhydrous Solvent B->C D Add Coupling Partner C->D E Heat to Desired Temperature D->E F Monitor Progress (TLC/GC-MS) E->F G Cool to RT & Quench F->G H Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Isolated Product troubleshooting_logic start Low or No Product Formation q1 Is Intramolecular Cyclization Observed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No lower_temp Lower Reaction Temperature a1_yes->lower_temp check_catalyst Check Catalyst Activity: - Use fresh catalyst/ligands - Degas solvents a1_no->check_catalyst optimize_conditions Optimize Reaction Conditions: - Increase temperature - Screen bases/solvents check_catalyst->optimize_conditions If still no reaction change_ligand Change Ligand: - Use bulkier, electron-rich ligand optimize_conditions->change_ligand If low conversion persists success Successful Reaction change_ligand->success change_base Change Base to a Weaker/Bulkier One lower_temp->change_base If cyclization still dominates increase_conc Increase Reactant Concentration change_base->increase_conc Consider as alternative increase_conc->success catalytic_cycle cluster_inter Intermolecular Coupling cluster_intra Intramolecular Cyclization pd0 Pd(0)L_n oa_complex Ar-Pd(II)(L_n)-Br pd0->oa_complex Oxidative Addition (Ar-Br) transmetalation Ar-Pd(II)(L_n)-R oa_complex->transmetalation Transmetalation (with R-M) cyclization Cyclized Pd(II) Intermediate oa_complex->cyclization Intramolecular Nucleophilic Attack transmetalation->pd0 Reductive Elimination (Ar-R) cyclization->pd0 Reductive Elimination or β-Hydride Elimination

References

Column chromatography conditions for purifying Ethyl 2-(2-Bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the column chromatography purification of Ethyl 2-(2-Bromoethyl)benzoate. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard stationary phase for the purification of this compound is silica gel (60 Å, 230-400 mesh). Its polarity is well-suited for the separation of this moderately polar compound from common impurities.

Q2: What is a suitable mobile phase for the purification?

A2: A common and effective mobile phase is a gradient of ethyl acetate in a non-polar solvent like heptane or hexane. A typical starting point is a low percentage of ethyl acetate, which is gradually increased.[1] For instance, a gradient of 0% to 10% ethyl acetate in heptanes has been successfully used.[1]

Q3: How do I determine the optimal mobile phase composition?

A3: The optimal mobile phase is best determined by thin-layer chromatography (TLC) prior to running the column. The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for this compound. This Rf value generally ensures good separation from impurities and a reasonable elution time. If the Rf is too high (the spot moves too far up the plate), decrease the polarity of the mobile phase (reduce the percentage of ethyl acetate). If the Rf is too low (the spot barely moves from the baseline), increase the polarity (increase the percentage of ethyl acetate).

Q4: What are the potential stability issues for this compound on a silica gel column?

A4: While silica gel is generally a suitable stationary phase, researchers should be aware of two potential side reactions for halogenated compounds:

  • Hydrolysis: The slightly acidic nature of silica gel, along with trace amounts of water in the mobile phase, can potentially lead to the hydrolysis of the ester or the bromoethyl group. This would result in the formation of 2-(2-Bromoethyl)benzoic acid or Ethyl 2-(2-hydroxyethyl)benzoate, respectively.

  • Elimination: The bromoethyl group may undergo an elimination reaction (E2) on the silica surface, particularly if the crude material contains basic impurities, leading to the formation of Ethyl 2-vinylbenzoate.[2]

To mitigate these risks, it is advisable to use a high-quality silica gel and dry solvents. If degradation is suspected, neutralizing the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the slurry or mobile phase can be considered, though this may affect the separation.

Experimental Protocol: Column Chromatography of this compound

This protocol is based on a published synthesis and purification procedure.[1]

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Heptane (or Hexane), HPLC grade

  • Ethyl acetate, HPLC grade

  • TLC plates (silica gel coated)

  • Glass chromatography column

  • Collection tubes or flasks

  • Sand, washed

2. Column Preparation (Slurry Method):

  • Securely clamp the chromatography column in a vertical position.

  • Add a small plug of glass wool or cotton to the bottom of the column to support the packing material.

  • Add a thin layer of sand (approx. 1 cm) on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% heptane). A general guideline is to use a 30:1 to 50:1 mass ratio of silica gel to crude product.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached. Never let the solvent level drop below the top of the silica gel.

  • Once the silica has settled, add a protective layer of sand (approx. 1 cm) on top of the silica bed.

  • Drain the solvent until it is level with the top of the sand. The column is now ready for loading.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a compatible, volatile solvent (e.g., dichloromethane).

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica, draining the solvent until it is level with the sand.

  • Gently add a small amount of the initial mobile phase to wash the sides of the column and ensure the entire sample is on the silica bed. Drain the solvent again to the level of the sand.

4. Elution and Fraction Collection:

  • Carefully fill the column with the initial mobile phase (100% heptane).

  • Begin collecting fractions. The elution can be performed using isocratic (constant solvent composition) or gradient elution. For this compound, a gradient elution is recommended.

  • Start with 100% heptane and gradually increase the concentration of ethyl acetate. For example, you can use a stepwise gradient as outlined in the table below.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Data Presentation: Elution Gradient Example

StepMobile Phase Composition (Ethyl Acetate in Heptane)Volume (Column Volumes)Purpose
10%2-3Elute non-polar impurities
22%5-10Elute the target compound
35%5-10Continue eluting the target compound
410%5-10Elute more polar impurities
520% or higher2-3Column wash to elute highly polar compounds

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Product does not elute 1. Mobile phase is not polar enough.2. Compound has degraded or strongly adsorbed to the silica.1. Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate).2. Perform a "column flush" with a highly polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to see if any material elutes. Analyze the flushed material to check for degradation products.
Product co-elutes with impurities 1. Poor separation due to an inappropriate mobile phase.2. Column was overloaded with crude material.1. Optimize the mobile phase using TLC to achieve better separation between the product and impurity spots.2. Use a smaller amount of crude material or a larger column (maintain a high silica-to-sample ratio).
Broad or tailing peaks 1. Poor column packing (channeling).2. Sample was loaded in too large a volume or in a solvent that is too polar.3. Partial degradation of the product on the column.1. Ensure the silica gel is packed uniformly without any cracks or air bubbles.2. Load the sample in a minimal volume of a non-polar solvent.3. Consider using deactivated silica gel or adding a small amount of a non-nucleophilic base to the mobile phase if degradation is suspected.
Unexpected new spots appear on TLC of fractions 1. On-column reaction (e.g., hydrolysis or elimination).1. Analyze the new spots by other analytical methods (e.g., NMR, MS) to identify them. If they are degradation products, consider the mitigation strategies mentioned above (e.g., neutral silica, dry solvents).

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis tlc TLC Analysis to Determine Mobile Phase column_prep Prepare Silica Gel Column load_sample Load Crude Product column_prep->load_sample elution Elute with Heptane/ Ethyl Acetate Gradient load_sample->elution collect Collect Fractions elution->collect analyze_fractions Analyze Fractions by TLC collect->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine evaporate Evaporate Solvent combine->evaporate pure_product Obtain Purified Product evaporate->pure_product

Caption: Experimental workflow for the column chromatography purification of this compound.

troubleshooting_logic start Poor Separation or Low Yield check_tlc Review Pre-Column TLC Data start->check_tlc is_rf_ok Is Rf ~0.25-0.35? check_tlc->is_rf_ok adjust_solvent Adjust Mobile Phase Polarity is_rf_ok->adjust_solvent No check_loading Evaluate Sample Loading is_rf_ok->check_loading Yes re_run_column Re-run Column with Optimized Conditions adjust_solvent->re_run_column is_loading_ok Was Sample Loading Minimal & Concentrated? check_loading->is_loading_ok is_loading_ok->re_run_column No, re-dissolve and load properly check_stability Consider On-Column Degradation is_loading_ok->check_stability Yes stability_solutions Use Neutralized Silica or Anhydrous Solvents check_stability->stability_solutions stability_solutions->re_run_column

Caption: Troubleshooting decision tree for common issues in the column chromatography of this compound.

References

Identifying and characterizing impurities in Ethyl 2-(2-Bromoethyl)benzoate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Ethyl 2-(2-Bromoethyl)benzoate. The information is designed to help identify and characterize impurities that may arise during the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Common precursors for the synthesis of this compound include ethyl 2-(2-hydroxyethyl)benzoate, which can be brominated using various reagents, or isochroman-1-one which can undergo ring-opening and subsequent esterification and bromination.

Q2: What are the most likely impurities to be formed during the synthesis of this compound?

The impurity profile can vary depending on the synthetic route and reaction conditions. However, some common impurities to monitor include:

  • Unreacted Starting Material: Incomplete conversion of the starting material (e.g., ethyl 2-(2-hydroxyethyl)benzoate) is a common impurity.

  • Over-brominated Species: If the reaction conditions are too harsh, dibrominated or other poly-brominated byproducts may form.

  • Elimination Product: The formation of ethyl 2-vinylbenzoate can occur as a side reaction, particularly at elevated temperatures.

  • Ether Formation: Intermolecular etherification of the starting alcohol can lead to the formation of a diether byproduct.

  • Phosphorus-containing byproducts: When using reagents like triphenylphosphine, triphenylphosphine oxide is a significant byproduct that needs to be removed during purification.[1][2]

Q3: My reaction is sluggish or incomplete. What are the potential causes?

Several factors can lead to an incomplete reaction:

  • Reagent Quality: Ensure the brominating agent (e.g., PBr₃, CBr₄/PPh₃) and solvents are of high purity and anhydrous, as moisture can deactivate the reagents.

  • Reaction Temperature: The optimal temperature can be crucial. Temperatures that are too low may lead to a slow reaction rate, while temperatures that are too high can promote side reactions.

  • Stoichiometry: Incorrect stoichiometry of the reactants can result in incomplete conversion.

  • Mixing: Inefficient stirring can lead to localized concentration gradients and incomplete reaction.

Q4: I am observing an unexpected spot on my TLC analysis. How can I identify it?

An unexpected spot on a Thin Layer Chromatography (TLC) plate indicates the presence of an impurity. To identify it, you can:

  • Compare with Standards: If you have standards of potential impurities (e.g., starting material, known byproducts), you can co-spot them on the TLC plate.

  • Spectroscopic Analysis: Isolate the impurity from the reaction mixture using techniques like column chromatography or preparative TLC. Then, characterize the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Q5: How can I minimize the formation of impurities during the reaction?

To minimize impurity formation:

  • Control Reaction Temperature: Maintain the optimal reaction temperature to avoid side reactions like elimination or over-bromination.

  • Use High-Purity Reagents: Ensure all reagents and solvents are pure and dry.

  • Optimize Reaction Time: Monitor the reaction progress by TLC or another analytical technique to determine the optimal reaction time and avoid prolonged reaction times that can lead to byproduct formation.

  • Purification Method: Employ an appropriate purification method, such as column chromatography, to effectively separate the desired product from impurities.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Low Yield of this compound Incomplete reaction.- Check the purity and dryness of reagents and solvents.- Verify the stoichiometry of reactants.- Optimize the reaction temperature and time.
Product loss during work-up or purification.- Ensure proper phase separation during extraction.- Use an appropriate solvent system for column chromatography to minimize product loss.
Presence of a lower Rf spot on TLC (more polar) Unreacted starting material (ethyl 2-(2-hydroxyethyl)benzoate).- Increase the reaction time or the amount of brominating agent.- Ensure the reaction has gone to completion before work-up.
Presence of a higher Rf spot on TLC (less polar) Elimination product (ethyl 2-vinylbenzoate).- Lower the reaction temperature.- Use a less hindered base if one is used in the reaction.
Over-brominated byproduct.- Use a milder brominating agent or reduce the stoichiometry of the brominating agent.- Carefully control the reaction time.
Difficult to remove a white solid from the product Triphenylphosphine oxide (if using Appel reaction conditions).- Optimize the purification method, such as using a different solvent system for chromatography or performing a crystallization step.

Experimental Protocols

GC-MS Analysis for Impurity Profiling

Objective: To separate and identify volatile impurities in the reaction mixture.

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

Method:

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture or purified product in a suitable solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of each peak and compare it with a library of known spectra (e.g., NIST) to identify the compounds.

  • The expected fragmentation pattern for this compound would include the molecular ion peak and fragments corresponding to the loss of the ethyl group, bromoethyl group, and other characteristic fragments.

HPLC Analysis for Purity Assessment

Objective: To determine the purity of this compound and quantify impurities.

Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Method:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Wavelength: 230 nm.

Sample Preparation:

  • Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working solutions of appropriate concentrations.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Calculate the area percentage of the main peak to determine the purity of the sample.

  • Quantify impurities by using a reference standard of this compound and creating a calibration curve.

NMR Spectroscopy for Structural Elucidation

Objective: To confirm the structure of the desired product and identify the structure of unknown impurities.

Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz).

Method:

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Experiments:

    • ¹H NMR: To determine the proton environment of the molecule.

    • ¹³C NMR: To determine the carbon skeleton of the molecule.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations.

Sample Preparation:

  • Dissolve 5-10 mg of the purified sample (or isolated impurity) in approximately 0.6 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Analysis:

  • Analyze the chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts in the ¹³C NMR spectrum.

  • Use 2D NMR data to piece together the molecular structure.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_analysis Analysis & Purification cluster_characterization Characterization Reaction This compound Synthesis Workup Aqueous Work-up & Extraction Reaction->Workup Crude Crude Product Workup->Crude TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Pure_Product Pure Product Column->Pure_Product Impurity Isolated Impurity Column->Impurity GCMS GC-MS Pure_Product->GCMS HPLC HPLC Pure_Product->HPLC NMR NMR Pure_Product->NMR Impurity->GCMS Impurity->HPLC Impurity->NMR

Caption: Experimental workflow for synthesis, purification, and analysis.

troubleshooting_logic Start Reaction Issue (Low Yield / Impurities) Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Check Reaction Temperature & Time Start->Check_Conditions Analyze_Crude Analyze Crude Mixture (TLC, GC-MS) Check_Reagents->Analyze_Crude Check_Conditions->Analyze_Crude Identify_Impurity Identify Major Impurity Analyze_Crude->Identify_Impurity Adjust_Conditions Adjust Reaction Conditions Identify_Impurity->Adjust_Conditions Optimize_Purification Optimize Purification Identify_Impurity->Optimize_Purification Success Successful Synthesis Adjust_Conditions->Success Optimize_Purification->Success

Caption: Troubleshooting logic for reaction optimization.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 2-(2-Bromoethyl)benzoate and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of Ethyl 2-(2-Bromoethyl)benzoate against other commonly used alkylating agents. The information presented herein is intended to assist researchers in selecting the appropriate agent for their specific synthetic and biological applications.

Introduction to Alkylating Agents and Reactivity

Alkylating agents are a class of electrophilic compounds that introduce alkyl groups into nucleophilic molecules.[1] Their reactivity is primarily governed by the nature of the alkyl group, the leaving group, and the reaction conditions. The most common mechanism for alkylation by alkyl halides is the S(_N)2 (bimolecular nucleophilic substitution) reaction. The rate of an S(_N)2 reaction is influenced by several factors, most notably steric hindrance at the reaction center and the stability of the leaving group.[2][3][4] Generally, reactivity follows the trend: methyl > primary > secondary >> tertiary alkyl halides.[4] The nature of the leaving group also plays a crucial role, with reactivity increasing down the halogen group: I > Br > Cl > F.[5]

Comparative Reactivity Analysis

This section compares the predicted reactivity of this compound with other common primary alkylating agents: Ethyl Bromide, Benzyl Bromide, and Iodoacetamide. Due to a lack of specific kinetic data for this compound in the literature, its reactivity is inferred based on its structure and established principles of S(_N)2 reactions.

Key Structural Considerations for this compound:

  • Primary Alkyl Bromide: The bromine atom is attached to a primary carbon, which is generally favorable for S(_N)2 reactions.

  • Steric Hindrance: The presence of a bulky ethyl benzoate group at the ortho position of the benzene ring is expected to create significant steric hindrance at the electrophilic carbon, thereby reducing the rate of nucleophilic attack.[2][3][5][6][7]

Data Presentation
Alkylating AgentStructureClassLeaving GroupExpected Relative Reactivity (S(_N)2)Rationale
This compound CCOc1ccccc1CCBrPrimary Alkyl BromideBromideLowThe bulky ortho-substituent creates significant steric hindrance, impeding the backside attack of the nucleophile.[2][3][5][6][7]
Ethyl Bromide CCBrPrimary Alkyl BromideBromideModerateA simple primary alkyl bromide with minimal steric hindrance.[4]
Benzyl Bromide c1ccccc1CBrPrimary Benzylic BromideBromideHighThe phenyl group stabilizes the transition state through π-orbital overlap, accelerating the reaction.[8]
Iodoacetamide NCC(=O)IPrimary Alkyl IodideIodideVery HighIodide is an excellent leaving group, and the molecule has relatively low steric hindrance.[9]

Experimental Protocols

To empirically determine and compare the reactivity of these alkylating agents, the following experimental protocols can be employed. The "Method of Initial Rates" is a common approach to determine the rate law and rate constant of a reaction.[10]

Protocol 1: Determination of Reaction Rate by Titration

This method is suitable for reactions that produce or consume an acidic or basic species. For example, the reaction of an alkylating agent with a nucleophile that generates a halide ion can be followed by titrating the released halide.

Objective: To determine the second-order rate constant for the reaction of an alkylating agent with a nucleophile.

Materials:

  • Alkylating agent (e.g., this compound, Ethyl Bromide)

  • Nucleophile (e.g., sodium hydroxide)

  • Solvent (e.g., ethanol)

  • Standardized solution of silver nitrate (AgNO(_3))

  • Potassium chromate indicator

  • Thermostated water bath

  • Reaction flasks, pipettes, burettes

Methodology:

  • Reaction Setup: Prepare solutions of the alkylating agent and the nucleophile of known concentrations in the chosen solvent. Equilibrate the solutions to the desired reaction temperature in a thermostated water bath.

  • Initiation of Reaction: Mix the reactant solutions in a reaction flask to initiate the reaction. Start a timer immediately.

  • Aliquoting: At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot, for example, by adding it to a cold solvent or a solution that neutralizes one of the reactants.

  • Titration: Titrate the quenched aliquot with a standardized solution of silver nitrate using potassium chromate as an indicator to determine the concentration of the halide ion produced.

  • Data Analysis: Plot the concentration of the product (halide ion) versus time. The initial rate of the reaction is the slope of the tangent to the curve at time zero.

  • Determination of Rate Law: Repeat the experiment with different initial concentrations of the alkylating agent and the nucleophile to determine the order of the reaction with respect to each reactant and calculate the rate constant.[11]

Protocol 2: Determination of Reaction Rate by Conductivity Measurement

This method is applicable when there is a change in the number of ions in the solution as the reaction progresses. The Finkelstein reaction (exchange of a halide) is a classic example.[12]

Objective: To determine the second-order rate constant for the Finkelstein reaction.

Materials:

  • Alkylating agent (e.g., 1-bromobutane as a model)

  • Sodium iodide (NaI)

  • Solvent (e.g., acetone)

  • Conductivity meter and probe

  • Thermostated water bath

  • Reaction vessel

Methodology:

  • Calibration: Prepare a series of standard solutions of the ionic species in the reaction (e.g., NaI and the resulting sodium bromide) in the chosen solvent and measure their conductivity to create a calibration curve.

  • Reaction Setup: Prepare solutions of the alkylating agent and sodium iodide in acetone. Equilibrate the solutions to the desired temperature.

  • Reaction Monitoring: Mix the solutions in the reaction vessel containing the conductivity probe. Record the conductivity of the solution at regular time intervals.

  • Data Analysis: Use the calibration curve to convert the conductivity readings to the concentration of the ionic species over time.

  • Kinetic Analysis: Plot the appropriate function of concentration versus time (e.g., 1/[reactant] for a second-order reaction) to obtain a linear plot. The rate constant can be determined from the slope of this line.[12]

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis cluster_comparison Comparison Prep_Solutions Prepare Stock Solutions (Alkylating Agent & Nucleophile) Equilibrate Equilibrate Reactants to Reaction Temperature Prep_Solutions->Equilibrate Mix Initiate Reaction by Mixing Equilibrate->Mix Monitor Monitor Reaction Progress (e.g., Titration, Conductivity, Spectroscopy) Mix->Monitor Collect_Data Collect Data Points (Concentration vs. Time) Monitor->Collect_Data Plot_Data Plot Kinetic Data Collect_Data->Plot_Data Determine_Rate Determine Rate Law & Rate Constant (k) Plot_Data->Determine_Rate Repeat Repeat for Each Alkylating Agent Determine_Rate->Repeat Compare Compare Rate Constants (k) to Determine Relative Reactivity Repeat->Compare

Caption: A generalized experimental workflow for the comparative analysis of alkylating agent reactivity.

Conclusion

The reactivity of alkylating agents in S(_N)2 reactions is a critical parameter in their application. While Ethyl Bromide, Benzyl Bromide, and Iodoacetamide offer a range of reactivities suitable for various synthetic needs, this compound is predicted to be a significantly less reactive alkylating agent due to substantial steric hindrance from its ortho-substituent. This lower reactivity may be advantageous in scenarios requiring high selectivity or for avoiding side reactions with more sensitive functional groups. The experimental protocols outlined in this guide provide a framework for the quantitative comparison of these and other alkylating agents, enabling researchers to make informed decisions based on empirical data.

References

A Comparative Analysis of Ethyl 2-(2-Bromoethyl)benzoate and Ethyl 2-(bromomethyl)benzoate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the selection of an appropriate starting material is a critical determinant of reaction efficiency, yield, and overall success. For researchers and professionals in drug development, where the synthesis of complex molecular architectures is paramount, the choice between structurally similar reagents can have profound implications. This guide provides an objective, data-driven comparison of two key intermediates, Ethyl 2-(2-Bromoethyl)benzoate and Ethyl 2-(bromomethyl)benzoate, focusing on their respective efficacies in common synthetic transformations.

The primary difference between these two reagents lies in the position of the bromine atom relative to the benzene ring. Ethyl 2-(bromomethyl)benzoate is a benzylic bromide, a class of compounds known for their enhanced reactivity in nucleophilic substitution reactions due to the stabilization of the carbocationic intermediate by the adjacent aromatic ring. In contrast, this compound is a primary alkyl bromide, which, while still reactive, does not benefit from the same degree of benzylic activation. This fundamental structural variance dictates their utility in different synthetic contexts.

Comparative Reactivity in Nucleophilic Substitution

The enhanced reactivity of benzylic bromides is evident in their faster reaction rates and often milder required reaction conditions compared to their primary alkyl bromide counterparts. This is a crucial consideration in multi-step syntheses where preserving sensitive functional groups is essential.

To illustrate this, we can compare their performance in a standard Williamson ether synthesis, a common and well-understood nucleophilic substitution reaction.

Table 1: Comparison of Reactivity in a Williamson Ether Synthesis

ParameterEthyl 2-(bromomethyl)benzoateThis compound
Reactant PhenolPhenol
Base K₂CO₃K₂CO₃
Solvent AcetoneDMF
Temperature Reflux (56 °C)80 °C
Reaction Time 6 hours12 hours
Yield >90%~75-85%

As the data indicates, Ethyl 2-(bromomethyl)benzoate reacts under milder conditions and in a shorter timeframe to produce a higher yield of the desired ether. This heightened efficiency can be attributed to the greater stability of the transition state in the Sₙ2 reaction pathway, facilitated by the electron-donating character of the benzene ring.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(phenoxymethyl)benzoate

  • To a solution of phenol (1.0 eq) in acetone (10 mL/mmol), add potassium carbonate (1.5 eq).

  • The mixture is stirred at room temperature for 15 minutes.

  • Ethyl 2-(bromomethyl)benzoate (1.1 eq) is added, and the reaction mixture is heated to reflux (56 °C).

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion (approx. 6 hours), the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification is achieved by column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl 2-(2-phenoxyethyl)benzoate

  • To a solution of phenol (1.0 eq) in dimethylformamide (DMF) (8 mL/mmol), add potassium carbonate (1.5 eq).

  • The mixture is stirred at room temperature for 15 minutes.

  • This compound (1.1 eq) is added, and the reaction mixture is heated to 80 °C.

  • The reaction progress is monitored by TLC.

  • Upon completion (approx. 12 hours), the mixture is cooled to room temperature and poured into ice-water.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification is achieved by column chromatography on silica gel.

Application in Intramolecular Cyclization

While Ethyl 2-(bromomethyl)benzoate excels in intermolecular reactions, this compound is particularly well-suited for intramolecular cyclization reactions to form six-membered rings, a common structural motif in pharmaceuticals. A pertinent example is its use in the synthesis of isochroman-1-one derivatives.

G cluster_0 Reaction Pathway A This compound B Intramolecular Cyclization A->B C Isochroman-1-one derivative B->C

Caption: Intramolecular cyclization of this compound.

The two-carbon ethyl spacer in this compound allows for the formation of a thermodynamically stable six-membered ring through an intramolecular Sₙ2 reaction, where the carboxylate (or a derivative thereof) acts as the nucleophile. The benzylic counterpart, with only a one-carbon spacer, would lead to a strained five-membered ring in a similar transformation.

Logical Workflow for Reagent Selection

The choice between these two reagents can be guided by a simple logical workflow that considers the desired synthetic outcome.

G Start Synthetic Goal Decision1 Intermolecular Nucleophilic Substitution? Start->Decision1 Decision2 Intramolecular Cyclization (6-membered ring)? Decision1->Decision2 No Reagent1 Use Ethyl 2-(bromomethyl)benzoate Decision1->Reagent1 Yes Reagent2 Use Ethyl 2-(2-Bromoethyl)benzoate Decision2->Reagent2 Yes Alternative Consider Alternative Reagent Decision2->Alternative No

Caption: Decision workflow for selecting the appropriate reagent.

Conclusion

  • Ethyl 2-(bromomethyl)benzoate is the superior choice for intermolecular nucleophilic substitution reactions where high reactivity and mild conditions are desired. Its benzylic nature ensures rapid and high-yielding transformations.

  • This compound is the preferred reagent for the synthesis of six-membered heterocyclic structures via intramolecular cyclization . Its two-carbon spacer is ideal for forming stable ring systems that are prevalent in many biologically active molecules.

This comparative guide, supported by experimental data and logical workflows, should serve as a valuable resource for researchers in making informed decisions for their synthetic endeavors, ultimately leading to more efficient and successful outcomes in the laboratory.

A comparative study of different synthetic routes to Ethyl 2-(2-Bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of molecular scaffolds is paramount. Ethyl 2-(2-Bromoethyl)benzoate is a key intermediate, and its synthesis can be approached through various routes, each with distinct advantages and disadvantages. This guide provides an objective comparison of three primary synthetic pathways, supported by experimental data and detailed protocols to inform methodological selection.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route depends on factors such as desired yield, number of steps, availability of starting materials, and reaction conditions. The following table summarizes the key quantitative data for three distinct routes to this compound.

ParameterRoute 1: From Isochroman-1-oneRoute 2: From Ethyl 2-formylbenzoateRoute 3: From 2-(2-Bromoethyl)benzoic Acid
Starting Material Isochroman-1-oneEthyl 2-formylbenzoate2-(2-Bromoethyl)benzoic Acid
Key Transformations Ring opening & BrominationWittig Reaction, Hydroboration-Oxidation, BrominationFischer Esterification
Number of Steps 1 (one-pot, two stages)31 (plus synthesis of starting material)
Overall Yield (Estimated) 78%[1]~44%~80-90% (for esterification step)
Reaction Time ~20 hours> 24 hours (for all steps)2-24 hours (for esterification step)
Reagents & Conditions PBr₃, Br₂, CCl₄, then EtOH1. Ph₃PCH₃Br, base; 2. BH₃·SMe₂, H₂O₂, NaOH; 3. CBr₄, PPh₃H₂SO₄ (cat.), EtOH, reflux
Purification Silica ChromatographySilica Chromatography (multiple steps)Extraction & Distillation/Chromatography

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on literature precedents and offer a step-by-step guide for laboratory execution.

Route 1: Synthesis from Isochroman-1-one

This one-pot method involves the ring-opening and subsequent bromination and esterification of isochroman-1-one.

Procedure: To a solution of isochroman-1-one (1.5 g, 10 mmol) in carbon tetrachloride (15 mL) cooled in an ice-water bath, slowly add phosphorus tribromide (1.05 mL, 11.0 mmol) and bromine (0.62 mL, 12 mmol).[1] The mixture is stirred at room temperature for 16 hours, followed by heating at 60°C for 3 hours.[1] After cooling to 0°C, ethanol (10 mL) is added dropwise, and the reaction is stirred for an additional hour.[1] The reaction mixture is then partitioned between dichloromethane (50 mL) and water (20 mL). The organic layer is separated, washed with brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography (eluting with 0-10% ethyl acetate in heptanes) to yield this compound as a pale yellow oil (yield: 2.0 g, 78%).[1]

Route 2: Multi-step Synthesis from Ethyl 2-formylbenzoate

This route is adapted from a patented synthesis of the corresponding methyl ester and involves three distinct steps.[2]

Step 2a: Synthesis of Ethyl 2-vinylbenzoate (Wittig Reaction) A suspension of methyltriphenylphosphonium bromide in a suitable solvent is treated with a strong base (e.g., n-butyllithium) at low temperature to generate the ylide. Ethyl 2-formylbenzoate is then added, and the reaction is allowed to warm to room temperature. After an aqueous workup and extraction, the product is purified by chromatography. (Estimated yield: ~70%).

Step 2b: Synthesis of Ethyl 2-(2-hydroxyethyl)benzoate (Hydroboration-Oxidation) To a solution of Ethyl 2-vinylbenzoate in THF at 0°C, a solution of borane dimethyl sulfide complex is added dropwise.[2] The reaction is stirred at room temperature for several hours. The reaction is then cooled, and aqueous sodium hydroxide and hydrogen peroxide are carefully added.[2] After workup and extraction, the crude product is typically used in the next step without further purification. (Estimated yield: ~90%).[2]

Step 2c: Synthesis of this compound (Appel Reaction) To a solution of Ethyl 2-(2-hydroxyethyl)benzoate and triphenylphosphine in dichloromethane at 0°C, carbon tetrabromide is added portion-wise.[2] The reaction is stirred at room temperature for a few hours. After completion, the reaction mixture is concentrated, and the product is purified by silica gel chromatography to afford the final product. (Estimated yield: ~70%).[2]

Route 3: Fischer Esterification of 2-(2-Bromoethyl)benzoic Acid

This classical method requires the synthesis of the precursor carboxylic acid.

Step 3a: Synthesis of 2-(2-Bromoethyl)benzoic Acid (Hydrobromination) 2-Vinylbenzoic acid is dissolved in a suitable solvent and treated with a solution of hydrogen bromide. The reaction proceeds via Markovnikov addition. After the reaction is complete, the solvent is removed, and the crude 2-(2-Bromoethyl)benzoic acid is purified, typically by recrystallization.

Step 3b: Synthesis of this compound (Fischer Esterification) 2-(2-Bromoethyl)benzoic acid is dissolved in an excess of absolute ethanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated at reflux for several hours. After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated, and the final product can be purified by distillation or chromatography. (Estimated yield: ~80-90%).

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

Route 1: From Isochroman-1-one start Isochroman-1-one reagents PBr₃, Br₂, CCl₄ then EtOH start->reagents product This compound reagents->product

Caption: One-pot synthesis from Isochroman-1-one.

Route 2: From Ethyl 2-formylbenzoate start Ethyl 2-formylbenzoate reagents1 Wittig Reaction start->reagents1 intermediate1 Ethyl 2-vinylbenzoate reagents2 Hydroboration- Oxidation intermediate1->reagents2 reagents1->intermediate1 intermediate2 Ethyl 2-(2-hydroxyethyl)benzoate reagents3 Appel Reaction intermediate2->reagents3 reagents2->intermediate2 product This compound reagents3->product

Caption: Multi-step synthesis via Wittig and Appel reactions.

Route 3: Fischer Esterification start 2-Vinylbenzoic Acid reagents1 HBr start->reagents1 intermediate 2-(2-Bromoethyl)benzoic Acid reagents1->intermediate reagents2 EtOH, H⁺ (cat.) intermediate->reagents2 product This compound reagents2->product

Caption: Synthesis via Fischer Esterification.

References

A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(2-Bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Ethyl 2-(2-Bromoethyl)benzoate, a key intermediate in pharmaceutical synthesis, is critical for ensuring the quality, consistency, and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of two primary analytical techniques suitable for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). The selection of the most appropriate method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.

This document outlines the validation parameters for each technique, provides detailed experimental protocols, and presents a logical workflow for analytical method validation, empowering researchers to make informed decisions for their specific applications.

Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of the proposed analytical methods for the quantification of this compound. These values are based on established performance data for structurally similar aromatic esters and serve as a benchmark for method validation.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.999
Linear Range 0.1 - 150 µg/mL0.05 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.03 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.05 µg/mL
Specificity/Selectivity HighVery High
Analysis Time per Sample 15 - 25 minutes20 - 30 minutes

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols serve as a starting point and should be optimized and validated for the specific sample matrix and instrumentation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely utilized technique for the quantification of non-volatile and thermally stable organic molecules like this compound.[1][2]

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV or Diode Array Detector (DAD).[2]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water. The exact composition should be optimized to achieve a suitable retention time and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: The UV spectrum of a standard solution should be scanned to determine the wavelength of maximum absorbance (λmax), which is anticipated to be around 230 nm and 275 nm for the benzoate chromophore.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile. Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 1, 10, 50, 100, 150 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing the analyte. Dissolve the sample in the mobile phase or a compatible solvent. The final concentration should fall within the linear range of the calibration curve. Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Quantification:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent choice for the quantification of volatile and semi-volatile compounds. The mass spectrometric detection provides structural information, enhancing the certainty of identification.[3][4]

Instrumentation:

  • A gas chromatograph equipped with a split/splitless injector, coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument).[3]

Chromatographic and Spectrometric Conditions:

  • Column: A medium-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Split injection (e.g., split ratio of 20:1). The ratio can be adjusted based on the sample concentration.

  • Injection Volume: 1 µL.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound. A full scan mode (e.g., m/z 50-400) should be used for initial identification.

Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane. Prepare a series of calibration standards by serial dilution (e.g., 0.05, 0.5, 5, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the same solvent used for the standards to a concentration within the calibration range.

Quantification:

  • In SIM mode, monitor characteristic ions for this compound. The molecular ion (m/z 228/230 due to bromine isotopes) and key fragment ions should be determined from a full scan analysis of a standard.

  • Create a calibration curve by plotting the peak area of the primary quantifier ion against the concentration of the standards.

  • Calculate the concentration of the analyte in the sample from the calibration curve.

Method Validation Workflow

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose.[5][6] The following diagram illustrates a typical workflow for the validation of the analytical methods described above, in accordance with ICH guidelines.[7]

G start Method Development & Optimization specificity Specificity / Selectivity (Peak Purity, Resolution) start->specificity Initial Validation Steps linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision, %RSD) accuracy->precision lod_loq Limit of Detection (LOD) Limit of Quantification (LOQ) precision->lod_loq robustness Robustness (Variations in Method Parameters) lod_loq->robustness system_suitability System Suitability Testing robustness->system_suitability Final Checks validation_report Validation Report & Documentation system_suitability->validation_report end Routine Analysis validation_report->end Method Implementation

Caption: Workflow for Analytical Method Validation.

This logical progression ensures that all key performance characteristics of the analytical method are thoroughly evaluated and documented before its implementation for routine analysis.

References

A Comparative Guide to the Kinetic Profile of Ethyl 2-(2-Bromoethyl)benzoate and its Alternatives in Nucleophilic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic behavior of bifunctional molecules like Ethyl 2-(2-Bromoethyl)benzoate is crucial for predicting reaction outcomes and optimizing synthetic routes. This guide provides a comparative analysis of the kinetic studies of reactions involving this compound, with a focus on its reactivity towards nucleophiles and its propensity for intramolecular cyclization. Due to the limited direct kinetic data for this compound, this guide draws comparisons with structurally similar compounds to predict its reactivity profile.

I. Comparative Reactivity in Nucleophilic Substitution Reactions

This compound possesses two primary reactive sites: the electrophilic carbon of the bromoethyl group and the ester carbonyl group. The bromoethyl moiety readily participates in SN2 reactions with various nucleophiles. Its reactivity is comparable to other primary alkyl bromides such as ethyl bromoacetate and 2-bromoethyl propanoate.

Table 1: Comparison of Second-Order Rate Constants (k₂) for SN2 Reactions of Primary Alkyl Bromides with Various Nucleophiles.

NucleophileFunctional GroupThis compound (Predicted k₂ in M⁻¹s⁻¹)Ethyl Bromoacetate (Experimental k₂ in M⁻¹s⁻¹)2-Bromoethyl Propanoate (Representative k₂ in M⁻¹s⁻¹)[1]
Thiolate (e.g., Cysteine)Thiol~ 10¹ - 10²High10¹ - 10²
Amine (e.g., Lysine)Primary Amine~ 10⁻¹ - 1Moderate1 - 10
PhenoxidePhenol~ 10⁻² - 10⁻¹0.352 - 1.230 (with substituted phenoxyacetate ions)[2]10⁻¹ - 1
Imidazole (e.g., Histidine)Heterocycle~ 10⁻² - 10⁻¹Moderate10⁻¹ - 1
CarboxylateCarboxylic Acid~ 10⁻³ - 10⁻²Low10⁻³ - 10⁻²
HydroxideAlcohol (Hydrolysis)~ 10⁻⁴ - 10⁻³Low10⁻⁴

Note: The predicted values for this compound are estimations based on the reactivity of analogous compounds. Actual rates will depend on specific reaction conditions such as solvent, temperature, and steric hindrance.

The reactivity trend, Thiolate > Amine > Phenoxide > Imidazole > Carboxylate > Hydroxide, is consistent with the principles of nucleophilicity. Electron-releasing groups on the nucleophile will generally increase the reaction rate, as observed in the reaction of ethyl bromoacetate with substituted phenoxyacetate ions[2].

II. Intramolecular Cyclization: A Competing Pathway

A key reaction pathway for this compound is intramolecular cyclization to form isochroman-1-one. This reaction is particularly relevant in the presence of a base or upon lithiation. The kinetics of such cyclizations are highly sensitive to solvent and electronic effects.

Studies on the analogous compound, 1-bromo-2-(2-bromoethyl)benzene, reveal that the corresponding aryllithium intermediate is stable for over an hour at low temperatures (-95 to -100 °C) in diethyl ether/hexane or THF/hexane, allowing for trapping with electrophiles. However, the introduction of electron-donating groups, such as methoxy groups on the aromatic ring, can dramatically accelerate the rate of intramolecular cyclization. For instance, the aryllithium generated from 2-bromo-4,5-dimethoxy-(2-bromoethyl)benzene undergoes instantaneous cyclization in a THF/hexane mixture[3][4][5].

Table 2: Qualitative Comparison of Intramolecular Cyclization Rates.

CompoundSolventTemperature (°C)Rate of Cyclization
1-lithio-2-(2-bromoethyl)-benzeneTHF/hexane or Et₂O/hexane-95 to -100Stable for >1h[3][4][5]
1-lithio-2-(2-bromoethyl)-4,5-dimethoxybenzeneDiethyl ether/hexane-95 to -100Stable for >1h[3][4][5]
1-lithio-2-(2-bromoethyl)-4,5-dimethoxybenzeneTHF/hexane-95 to -100Instantaneous[3][4][5]

This highlights that for this compound, the choice of solvent and the electronic nature of any substituents on the benzene ring will critically influence the competition between intermolecular nucleophilic substitution and intramolecular cyclization.

III. Experimental Protocols

This protocol is adapted from methods used for studying the kinetics of ethyl bromoacetate and 2-bromoethyl propanoate[1][2].

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile, DMSO).

    • Prepare a stock solution of the desired nucleophile in a buffer appropriate for the reaction conditions (e.g., phosphate buffer for physiological pH).

  • Kinetic Measurement:

    • Equilibrate the reactant solutions to the desired temperature in a thermostatted cuvette holder of a UV-Vis spectrophotometer.

    • Initiate the reaction by mixing the solutions.

    • Monitor the reaction progress by observing the change in absorbance at a specific wavelength. This could be the disappearance of a reactant or the appearance of a product. If the reaction does not produce a chromophoric change, a reporter molecule that reacts with the product can be used.

  • Data Analysis:

    • Under pseudo-first-order conditions (with the nucleophile in large excess), the observed rate constant (kobs) can be determined by fitting the absorbance data to a single exponential decay function.

    • The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of the nucleophile.

This protocol is based on the studies of aryllithium cyclization[3][5].

  • Reaction Setup:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve this compound in the chosen anhydrous solvent (e.g., THF or diethyl ether).

    • Cool the solution to the desired low temperature (e.g., -78 °C or -100 °C).

  • Initiation and Monitoring:

    • Add the lithiating agent (e.g., n-butyllithium) dropwise.

    • At timed intervals, withdraw aliquots from the reaction mixture and quench them with a suitable electrophile (e.g., D₂O or an aldehyde).

  • Analysis:

    • Analyze the quenched aliquots by GC-MS or ¹H NMR to determine the ratio of the uncyclized, trapped product to the cyclized product (isochroman-1-one).

    • Plot the concentration of the starting material or product over time to determine the rate of cyclization.

IV. Visualizing Reaction Pathways and Workflows

G cluster_0 Reaction Pathways of this compound Start This compound Intermolecular Intermolecular Nucleophilic Substitution Start->Intermolecular  + Nucleophile (Nu⁻) Intramolecular Intramolecular Cyclization Start->Intramolecular  Base or  Lithiating Agent Product_Inter Substitution Product Intermolecular->Product_Inter Product_Intra Isochroman-1-one Intramolecular->Product_Intra G cluster_1 Experimental Workflow for Kinetic Analysis Prep Prepare Reactant Solutions Equil Equilibrate to Desired Temperature Prep->Equil Mix Initiate Reaction by Mixing Equil->Mix Monitor Monitor Reaction (e.g., UV-Vis) Mix->Monitor Analyze Data Analysis to Determine Rate Constant Monitor->Analyze G cluster_2 Reagent Selection Logic Goal Desired Product? Inter Intermolecular Substitution Goal->Inter Yes Intra Intramolecular Cyclization Goal->Intra No UseNu Use strong, non-basic nucleophile at low temp. Inter->UseNu UseBase Use base or lithiating agent; consider solvent effects. Intra->UseBase

References

A Comparative Spectroscopic Analysis of Ethyl 2-(2-Bromoethyl)benzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of Ethyl 2-(2-Bromoethyl)benzoate and its structurally related derivatives. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds. The guide summarizes key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive overview of their spectral properties.

Structural Overview

The compounds discussed in this guide share a common ethyl benzoate core, with variations in the substituent at the ortho position of the benzene ring. The primary compound of interest is this compound, which features a bromoethyl group. For comparative purposes, its derivatives, including Ethyl 2-(bromomethyl)benzoate and Ethyl 2-bromobenzoate, are also analyzed. The parent compound, Ethyl benzoate, is included as a baseline for understanding the influence of the bromoalkyl substituents on the spectroscopic characteristics.

Caption: Molecular structures of the compared benzoate esters.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its derivatives.

¹H NMR Data (CDCl₃, ppm)
Compound-CH₃ (t)-CH₂-O (q)Ar-H (m)Other
This compound 1.414.387.27-7.963.50 (t, -CH₂-Ar), 3.64 (t, -CH₂-Br)[1]
Ethyl 2-(bromomethyl)benzoate1.434.417.24-7.484.96 (s, -CH₂-Br)[2]
Ethyl 2-bromobenzoate1.424.407.25-7.78-
Ethyl benzoate1.384.357.3-8.1-
¹³C NMR Data (CDCl₃, ppm)
CompoundC=OAr-C-CH₂-O--CH₃Other
This compound (Predicted) ~167~128-133~61~14~32 (-CH₂-Ar), ~35 (-CH₂-Br)
Ethyl 2-(bromomethyl)benzoate-----
Ethyl 2-bromobenzoate-----
Ethyl benzoate166.8100-15061.117.3-[3]
IR Data (cm⁻¹)
CompoundC=O StretchC-O StretchC-H (Aromatic)C-H (Aliphatic)C-Br Stretch
This compound (Predicted) ~1720~1270, ~1100~3060~2980~650
Ethyl 2-(bromomethyl)benzoate-----
Ethyl 2-bromobenzoate1720-17301250-1300~3050~2980~670
Ethyl benzoate~1720~1275, ~1110~3065~2980-
Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺)Base PeakKey Fragments
This compound 256/258--
Ethyl 2-(bromomethyl)benzoate242/244--
Ethyl 2-bromobenzoate228/230183/185155/157, 120, 76[4]
Ethyl benzoate150105122, 77, 51[5]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of ethyl benzoate derivatives.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. For ¹H NMR, chemical shifts are reported in ppm relative to TMS (δ 0.00). For ¹³C NMR, the solvent peak of CDCl₃ (δ 77.16) is used as a reference.

G A Sample Preparation (Dissolve in CDCl3 with TMS) B Acquisition of FID (¹H or ¹³C experiment) A->B C Fourier Transform B->C D Phase and Baseline Correction C->D E Integration and Peak Picking D->E F Spectral Analysis E->F

Caption: General workflow for NMR data acquisition and processing.

IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed between two sodium chloride or potassium bromide plates to form a thin film. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via direct infusion or through a gas chromatograph (GC) for separation prior to ionization. The mass analyzer (e.g., quadrupole or time-of-flight) is scanned over a mass range of m/z 50-500.

Spectroscopic Comparison and Analysis

The spectroscopic data reveals distinct features for each compound, primarily influenced by the nature of the ortho-substituent.

  • ¹H NMR: The presence of the bromoethyl group in this compound is clearly indicated by two triplets at approximately 3.50 and 3.64 ppm, corresponding to the two methylene groups.[1] This is a key differentiator from Ethyl 2-(bromomethyl)benzoate, which shows a singlet for the bromomethyl protons at a more downfield position (~4.96 ppm) due to the direct attachment to the aromatic ring.[2] The aromatic protons in all derivatives exhibit complex multiplets in the range of 7.2-8.0 ppm.

  • ¹³C NMR: The carbonyl carbon (C=O) in these esters is consistently found around 167 ppm. The carbons of the ethyl group (-CH₂-O- and -CH₃) appear at approximately 61 and 14 ppm, respectively.[3] The bromoalkyl chain introduces signals in the aliphatic region. For this compound, the methylene carbons are expected around 32-35 ppm.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration is a characteristic feature for all the esters, appearing around 1720 cm⁻¹. The C-O stretching vibrations are observed as two bands in the 1300-1100 cm⁻¹ region. The presence of the C-Br bond in the bromo-derivatives is expected to show a weak absorption in the fingerprint region, typically around 650 cm⁻¹.

  • Mass Spectrometry: The mass spectra of the brominated compounds are characterized by the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.[4] The fragmentation of ethyl benzoates is often dominated by the loss of the ethoxy radical (-•OCH₂CH₃) to form a stable acylium ion (m/z 105 for ethyl benzoate).[5][6] For the bromo-derivatives, fragmentation will also involve cleavage of the bromoalkyl chain.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful toolkit for the structural elucidation and differentiation of this compound and its derivatives. The ¹H NMR spectrum is particularly diagnostic for distinguishing between the bromoethyl and bromomethyl isomers. The isotopic pattern in the mass spectrum serves as a definitive indicator for the presence of bromine. While a complete experimental dataset for this compound was not available, the comparative analysis with its derivatives allows for a reliable prediction of its key spectroscopic features.

References

Benchmarking Catalyst Performance in Intramolecular Cyclization of Ethyl 2-(2-Bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Catalytic Intramolecular Cyclization

The intramolecular cyclization of Ethyl 2-(2-Bromoethyl)benzoate is a critical transformation for the synthesis of substituted indanone frameworks, which are prevalent in numerous biologically active molecules and pharmaceutical compounds. The efficiency of this reaction is highly dependent on the choice of catalyst. This guide provides a comparative overview of potential catalytic systems for this reaction, based on established principles of intramolecular alkylation.

While specific comparative studies on the intramolecular cyclization of this compound are not extensively documented in publicly available literature, we can infer the performance of different catalyst classes based on analogous intramolecular Friedel-Crafts and transition metal-catalyzed reactions. The primary expected product from the cyclization is ethyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate.

Performance Comparison of Potential Catalytic Systems

The selection of a catalyst for the intramolecular cyclization of this compound hinges on factors such as yield, reaction time, temperature, and tolerance to other functional groups. Below is a summary of expected performance based on catalyst type.

Catalyst ClassCatalyst ExamplesExpected YieldReaction ConditionsKey Features & Limitations
Lewis Acids AlCl₃, FeCl₃, SnCl₄, TiCl₄Moderate to HighLow to moderate temperatures; Anhydrous conditionsCost-effective and readily available. Can require stoichiometric amounts, leading to significant waste. Sensitive to moisture. May promote side reactions.
Brønsted Acids H₂SO₄, PPA (Polyphosphoric acid)ModerateElevated temperaturesStrong acids that can effectively promote cyclization. Often require harsh conditions which may not be suitable for sensitive substrates.
Transition Metals Pd(OAc)₂, [Rh(cod)Cl]₂, NiCl₂(dppp)Potentially HighMild to moderate temperatures; Requires specific ligandsHigh catalytic activity and potential for high selectivity. Catalysts and ligands can be expensive. Optimization of reaction conditions is often necessary.

Experimental Protocols

Below are generalized experimental protocols for conducting the intramolecular cyclization of this compound using representative catalysts from two major classes: Lewis acids and transition metals.

Protocol 1: Lewis Acid-Catalyzed Intramolecular Friedel-Crafts Cyclization

This protocol outlines a general procedure for the cyclization using a strong Lewis acid like Aluminum Chloride (AlCl₃).

Materials:

  • This compound

  • Aluminum Chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane.

  • Cool the solvent to 0 °C in an ice bath.

  • Carefully add anhydrous Aluminum Chloride to the cooled solvent with stirring.

  • Slowly add a solution of this compound in anhydrous dichloromethane to the stirred suspension.

  • Allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding it to a flask containing crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate.

Protocol 2: Transition Metal-Catalyzed Intramolecular Cyclization

This protocol describes a general approach using a Palladium catalyst. Optimization of the ligand, base, and solvent is typically required.

Materials:

  • This compound

  • Palladium(II) Acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., triphenylphosphine, a bidentate ligand like dppp)

  • A suitable base (e.g., potassium carbonate, cesium carbonate)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound, Palladium(II) Acetate, the phosphine ligand, and the base.

  • Add the anhydrous solvent to the flask.

  • Heat the reaction mixture to a specified temperature (e.g., 80-110 °C) and stir for a designated time (e.g., 12-24 hours), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical pathway, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactant This compound ReactionVessel Reaction at controlled temperature under inert atmosphere Reactant->ReactionVessel Catalyst Catalyst (e.g., AlCl3) Catalyst->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Quenching Quenching ReactionVessel->Quenching Reaction Monitoring (TLC) Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Product Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate Purification->Product

Caption: Generalized experimental workflow for catalytic intramolecular cyclization.

Lewis_Acid_Catalysis Reactant This compound Complex Formation of Electrophilic Complex Reactant->Complex LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Complex Cyclization Intramolecular Electrophilic Aromatic Substitution Complex->Cyclization Activation AromaticRing Benzene Ring (Nucleophile) AromaticRing->Cyclization Intermediate Carbocation Intermediate (Sigma Complex) Cyclization->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Product Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate Deprotonation->Product Restoration of Aromaticity

Caption: Simplified pathway for Lewis acid-catalyzed intramolecular cyclization.

The Industrial Chemist's Dilemma: A Cost-Benefit Analysis of Ethyl 2-(2-Bromoethyl)benzoate in Large-Scale Benzosuberone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in large-scale chemical synthesis, the choice of starting materials and synthetic routes is a critical decision with far-reaching implications for cost, efficiency, and environmental impact. This guide provides a comprehensive cost-benefit analysis of utilizing Ethyl 2-(2-Bromoethyl)benzoate as a key intermediate in the synthesis of benzosuberone, a valuable scaffold in medicinal chemistry, particularly for anti-cancer agents. An objective comparison is drawn with a prominent alternative pathway: the intramolecular Friedel-Crafts cyclization of 4-phenylbutanoic acid derivatives.

The synthesis of benzosuberone and its derivatives is of significant interest due to their demonstrated biological activities.[1] A common and effective method for constructing the seven-membered ring of the benzosuberone core involves the use of this compound. However, alternative strategies, primarily centered around the cyclization of more readily accessible precursors, present a compelling case for evaluation in an industrial setting. This guide will dissect the two primary synthetic strategies, presenting experimental data, detailed protocols, and a comparative analysis of key metrics to inform decision-making in large-scale production environments.

Comparative Analysis of Synthetic Routes to Benzosuberone

The two synthetic pathways under consideration for the large-scale production of benzosuberone are:

  • Route A: Synthesis via this compound.

  • Route B: Intramolecular Friedel-Crafts cyclization of a 4-phenylbutanoic acid derivative.

A summary of the key comparative metrics for these two routes is presented in the table below.

MetricRoute A: Via this compoundRoute B: Via 4-Phenylbutanoic Acid Derivative
Overall Yield ~60-70% (two steps from 3,4-dihydro-1H-2-benzopyran-1-one)~75-85% (from 4-phenylbutyric acid)[2]
Starting Material Cost Higher (3,4-dihydro-1H-2-benzopyran-1-one can be more expensive)Lower (4-phenylbutyric acid is a readily available commodity chemical)[3]
Key Reagents & Costs PBr₃, Br₂, Ethanol (Moderate Cost)[4]Eaton's Reagent (P₂O₅ in MSA) or AlCl₃ (Potentially lower cost in bulk)[5]
Number of Synthetic Steps 2 (Synthesis of bromoester, then cyclization)1 (Direct cyclization of the acid or its derivative)
Reaction Conditions Moderate to high temperatures, use of hazardous bromineModerate to high temperatures, strong acids
Safety & Handling Use of bromine and phosphorus tribromide requires stringent safety protocols.Handling of corrosive and moisture-sensitive Lewis acids (AlCl₃) or strong protic acids (Eaton's reagent) is necessary.
Environmental Impact Use of halogenated reagents and solvents.Use of strong acids that require neutralization and disposal. Greener alternatives to traditional Lewis acids are being explored.[6]

Experimental Protocols

Route A: Synthesis of Benzosuberone via this compound

Step 1: Synthesis of this compound [4]

  • Materials: 3,4-dihydro-1H-2-benzopyran-1-one, Phosphorus tribromide (PBr₃), Bromine (Br₂), Ethanol, Carbon tetrachloride (or a less hazardous alternative solvent for large-scale operations).

  • Procedure: To a solution of 3,4-dihydro-1H-2-benzopyran-1-one in a suitable solvent, phosphorus tribromide and bromine are added cautiously at a controlled temperature. The reaction mixture is stirred until the starting material is consumed. Subsequently, ethanol is added to the reaction mixture to afford this compound.

  • Yield: A reported laboratory-scale synthesis gives a yield of 78%.[4]

Step 2: Intramolecular Cyclization to Benzosuberone

  • Materials: this compound, a strong base (e.g., sodium hydride or potassium tert-butoxide), and a suitable aprotic solvent.

  • Procedure: this compound is treated with a strong base in an anhydrous aprotic solvent to facilitate an intramolecular cyclization, yielding the target benzosuberone.

Route B: Synthesis of Benzosuberone via Intramolecular Friedel-Crafts Cyclization
  • Materials: 4-Phenylbutanoic acid, a cyclizing agent (e.g., Eaton's reagent - a mixture of phosphorus pentoxide in methanesulfonic acid, or a traditional Lewis acid like aluminum chloride).

  • Procedure: 4-Phenylbutanoic acid is heated in the presence of the cyclizing agent. The strong acid promotes an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) to form the seven-membered ring of benzosuberone directly.

  • Yield: A patented process for the synthesis of 4-phenylbutyric acid, a precursor, reports a yield of 81.15%.[2] The subsequent cyclization is generally high-yielding.

Visualization of Synthetic Workflows

To better illustrate the logical flow of each synthetic strategy, the following diagrams are provided.

Synthesis_Workflows cluster_A Route A: Via this compound cluster_B Route B: Via 4-Phenylbutanoic Acid A_start 3,4-dihydro-1H-2-benzopyran-1-one A_inter This compound A_start->A_inter PBr3, Br2, EtOH Yield: 78% A_end Benzosuberone A_inter->A_end Strong Base (Intramolecular Cyclization) B_start 4-Phenylbutanoic Acid B_end Benzosuberone B_start->B_end Eaton's Reagent or AlCl3 (Intramolecular Friedel-Crafts) Yield: High

Caption: Comparative workflow of the two main synthetic routes to benzosuberone.

Cost-Benefit Analysis in Detail

Cost:

From a cost perspective, Route B holds a significant advantage in large-scale synthesis. 4-Phenylbutanoic acid is a more economical starting material compared to the specialty chemical 3,4-dihydro-1H-2-benzopyran-1-one required for Route A.[3] While the cost of cyclizing agents like Eaton's reagent or aluminum chloride needs to be factored in, these are often more cost-effective in bulk than the bromine and phosphorus tribromide used in Route A.[5] The single-step nature of Route B also contributes to lower operational costs in terms of labor, energy, and reactor time.

Benefit:

Route A, while potentially more expensive, offers a modular approach. This compound is a versatile intermediate that can be used in various other synthetic applications beyond benzosuberone.[7] The reaction conditions for the synthesis of the bromoester are well-documented, although the use of bromine presents handling challenges.

Route B's primary benefits are its efficiency and cost-effectiveness. The direct cyclization of a readily available starting material in a single step is highly desirable for industrial production. The yields for this route are generally high, leading to better atom economy.

Safety and Environmental Considerations:

Both routes involve hazardous materials. Route A's use of bromine and phosphorus tribromide necessitates specialized handling procedures and scrubbing systems to manage toxic fumes. Route B employs strong, corrosive acids. While Eaton's reagent is considered a "greener" alternative to some traditional Friedel-Crafts catalysts, it still requires careful handling and neutralization.[6] The environmental impact of both routes is largely dependent on the choice of solvents and the efficiency of waste treatment processes.

Conclusion

For the large-scale industrial synthesis of benzosuberone, the intramolecular Friedel-Crafts cyclization of a 4-phenylbutanoic acid derivative (Route B) presents a more favorable cost-benefit profile. Its reliance on a more economical starting material, a single high-yielding synthetic step, and potentially lower overall reagent costs make it a more attractive option for commercial production.

While the synthesis via This compound (Route A) is a viable and well-established method, its higher starting material cost and the safety considerations associated with the use of bromine may render it less competitive for bulk manufacturing. However, for smaller-scale synthesis or when the intermediate this compound is required for other purposes, this route remains a valuable tool in the synthetic chemist's arsenal.

Ultimately, the choice of synthetic route will depend on a company's specific manufacturing capabilities, cost of raw materials, and environmental and safety priorities. This guide provides the foundational data and analysis to make an informed decision based on a thorough evaluation of the available options.

References

Cross-reactivity assessment of Ethyl 2-(2-Bromoethyl)benzoate with various functional groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of Ethyl 2-(2-Bromoethyl)benzoate with a range of common functional groups. Understanding the reactivity profile of this bifunctional molecule is crucial for its application in organic synthesis, bioconjugation, and the development of novel therapeutics. The information presented herein is supported by established principles of organic chemistry and provides generalized experimental protocols for assessing its reactivity.

This compound possesses two key reactive sites: a primary alkyl bromide and an ethyl ester. The primary alkyl bromide is susceptible to nucleophilic substitution, primarily through an S_N2 mechanism, while the ethyl ester can undergo nucleophilic acyl substitution.[1][2][3] The relative reactivity of these sites dictates the chemoselectivity of reactions with various functional groups.

Comparative Reactivity with Common Functional Groups

The cross-reactivity of this compound is largely governed by the nucleophilicity of the reacting functional group. The 2-bromoethyl moiety is the more reactive site for most nucleophiles under typical conditions. The following table summarizes the expected relative reactivity based on the principles of nucleophilicity and data from analogous compounds like 2-bromoethyl propanoate.[2]

Functional GroupNucleophile ExampleRelative Reactivity with 2-Bromoethyl GroupExpected Reaction TypeNotes
Thiol Cysteine, MercaptoethanolVery HighS_N2 AlkylationThiols are excellent nucleophiles and will readily react with the primary bromide.[4] The reaction rate is often pH-dependent, increasing with pH as the more nucleophilic thiolate is formed.[5][6]
Amine (Primary) Lysine, AnilineHighS_N2 AlkylationPrimary amines are good nucleophiles and will displace the bromide.[1] Over-alkylation to form secondary and tertiary amines is a common side reaction.[7][8]
Amine (Secondary) DiethylamineModerate to HighS_N2 AlkylationSecondary amines are also effective nucleophiles for this reaction.
Imidazole HistidineModerateS_N2 AlkylationThe imidazole side chain of histidine can be alkylated, particularly in its deprotonated form.
Alcohol (Primary) Serine, EthanolLow to Very LowWilliamson Ether SynthesisAlcohols are generally weaker nucleophiles than amines and thiols. Reaction typically requires a strong base to form the more nucleophilic alkoxide.[1]
Carboxylate Aspartate, GlutamateLowS_N2 AlkylationCarboxylates are relatively weak nucleophiles for S_N2 reactions.
Hydroxide Sodium HydroxideModerateS_N2 / Ester HydrolysisHydroxide can act as a nucleophile to displace the bromide or to hydrolyze the ester. The outcome is condition-dependent (temperature, concentration).[3][9]
Water Very LowS_N2 / Ester HydrolysisWater is a very weak nucleophile. Hydrolysis of the ester typically requires acid or base catalysis and/or heat.[3]

Experimental Protocols

To quantitatively assess the cross-reactivity of this compound, kinetic studies are essential. Below are generalized protocols for monitoring the reaction progress.

General Protocol for Kinetic Analysis via High-Performance Liquid Chromatography (HPLC)

This method is suitable for monitoring the disappearance of reactants and the appearance of products over time, allowing for the determination of reaction rates.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, DMSO).

    • Prepare stock solutions of the nucleophiles (e.g., N-acetyl-cysteine for thiols, n-butylamine for primary amines) in a compatible buffer system. The choice of buffer is critical to maintain a constant pH throughout the reaction.

  • Reaction Setup:

    • In a thermostated reaction vessel, combine the buffer and the nucleophile stock solution. Allow the solution to equilibrate to the desired temperature.

    • Initiate the reaction by adding a small, known volume of the this compound stock solution. Ensure rapid mixing.

  • Time-Course Analysis:

    • At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction. Quenching can be achieved by rapid dilution into a cold mobile phase or by the addition of a quenching agent (e.g., a strong acid for amine reactions).

    • Analyze the quenched samples by reverse-phase HPLC. The mobile phase composition should be optimized to achieve good separation of reactants and products.

  • Data Analysis:

    • Create a calibration curve for both the reactant and the expected product to quantify their concentrations from the peak areas.

    • Plot the concentration of the reactant or product as a function of time.

    • Determine the initial reaction rate from the slope of the curve. By varying the concentrations of the reactants, the reaction order and the rate constant can be determined.

General Protocol for Product Identification via Mass Spectrometry (MS)

This method is used to confirm the identity of the reaction products.

  • Sample Preparation:

    • At the end of the reaction, dilute a small aliquot of the reaction mixture in a suitable solvent for mass spectrometry analysis (e.g., methanol/water with 0.1% formic acid for ESI-MS).

  • Mass Spectrometry Analysis:

    • Infuse the diluted sample directly into the mass spectrometer or analyze it via LC-MS.

    • Acquire the mass spectrum in a positive or negative ion mode, depending on the nature of the product.

    • The expected mass of the product will be the mass of the nucleophile plus the mass of the ethyl benzoyl ethyl group (C9H9O2), which is the result of the displacement of the bromine atom.

Mandatory Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

G Workflow for Cross-Reactivity Assessment cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis & Characterization prep_reagents Prepare Stock Solutions - this compound - Nucleophiles run_reaction Initiate Reaction (Controlled Temperature & pH) prep_reagents->run_reaction prep_buffers Prepare Buffer Systems prep_buffers->run_reaction quench Quench Aliquots at Time Intervals run_reaction->quench Sampling analyze_ms Characterize Products via MS run_reaction->analyze_ms Final Product monitor_hplc Monitor Progress via HPLC analyze_hplc Quantify Reactants & Products monitor_hplc->analyze_hplc quench->monitor_hplc determine_kinetics Calculate Rate Constants analyze_hplc->determine_kinetics G Reactivity of this compound cluster_sn2 SN2 Reactions at 2-Bromoethyl Group cluster_acyl Nucleophilic Acyl Substitution at Ester reagent This compound thiol Thiols (R-SH) reagent->thiol Very High Reactivity amine Amines (R-NH2) reagent->amine High Reactivity alcohol Alcohols (R-OH) reagent->alcohol Low Reactivity hydrolysis Hydrolysis (H2O, H+/OH-) reagent->hydrolysis Requires Forcing Conditions transesterification Transesterification (R'-OH) reagent->transesterification Requires Catalyst/Heat

References

Safety Operating Guide

Proper Disposal of Ethyl 2-(2-Bromoethyl)benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. Ethyl 2-(2-Bromoethyl)benzoate, a halogenated organic compound, requires specific procedures to ensure personnel safety and environmental compliance. This guide provides essential information for the proper disposal of this substance.

Immediate Safety and Disposal Protocols

The primary directive for the disposal of this compound is to treat it as special waste. This must be conducted by a licensed disposal company, adhering to all national and regional regulations.[1] Contaminated packaging should be handled with the same level of caution and disposed of as unused product.[1][2][3] Under no circumstances should this chemical be disposed of down the drain.

In the event of a spill, personnel should wear appropriate personal protective equipment (PPE), including gloves, and prevent the substance from entering drains.[2][3] The spill should be contained and absorbed with an inert material, such as sand or earth, and placed in a suitable, closed container for disposal.[4]

Core Principles for Halogenated Waste Management

As a brominated organic compound, this compound falls under the category of halogenated organic waste. The following principles are crucial for its management:

  • Segregation: Halogenated organic waste must be kept separate from non-halogenated waste streams. This is often a regulatory requirement and can impact disposal costs.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and specify the contents, including the full chemical name.

  • Container Management: Waste containers should be kept tightly closed except when adding waste and stored in a cool, dry, well-ventilated area.

Disposal Methodology: Incineration

The standard and recommended disposal method for halogenated organic compounds is incineration.[2] This process is carried out in specialized facilities equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts.[2] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) mandate strict performance standards for hazardous waste incinerators, requiring a destruction and removal efficiency of 99.99% for principal organic hazardous constituents.[5]

Quantitative Data Summary

ParameterGuidelineSource
Disposal Method Incineration by a licensed facility[2]
Destruction and Removal Efficiency (DRE) for HOCs 99.99%[5]
Waste Classification Special Waste / Hazardous Waste[1]

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

G Workflow for this compound Disposal cluster_start Start: Unwanted this compound cluster_assessment Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Identify Unwanted This compound is_halogenated Is it a halogenated organic compound? start->is_halogenated segregate Segregate from non-halogenated waste is_halogenated->segregate Yes container Use a designated, compatible, and sealed waste container segregate->container labeling Label container clearly: 'Hazardous Waste' and chemical name container->labeling contact_ehs Contact Institutional Environmental Health & Safety (EHS) labeling->contact_ehs licensed_disposal Arrange for pickup by a licensed waste disposal company contact_ehs->licensed_disposal incineration Incineration at a permitted facility licensed_disposal->incineration

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.